4-(2-Bromophenyl)thiazole-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-(2-bromophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGNQBGZGIGTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4-(2-Bromophenyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Bromophenyl)thiazole-2-carboxylic acid (CAS 1261268-93-2) is a heterocyclic small molecule with potential applications as a building block in medicinal chemistry and materials science. The thiazole core is a well-established scaffold in numerous pharmacologically active agents.[1][2] A comprehensive understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and guiding formulation development. However, a notable scarcity of published experimental data for this specific ortho-bromo isomer exists. This guide addresses this gap by providing a framework based on in silico predictions, contextual analysis, and validated, step-by-step protocols for experimental determination. We present predicted values for key parameters such as pKa, solubility, and lipophilicity, explain the profound impact of these properties on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and provide detailed methodologies for their empirical validation.
Introduction: The Significance of Physicochemical Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of comprehensive compound characterization at the earliest stages. Small molecule drugs, which constitute over 90% of the marketed pharmaceuticals, must possess a finely tuned set of physicochemical properties to navigate the complex journey from administration to the target site.[3] Properties such as acidity (pKa), aqueous solubility, and lipophilicity (LogP) govern a molecule's ability to be absorbed, distribute through tissues, avoid rapid metabolism, and ultimately be excreted.[4][5] An imbalance in these characteristics can lead to poor bioavailability, off-target toxicity, or formulation challenges, contributing to the high attrition rates in drug development.[6]
The subject of this guide, this compound, belongs to a class of compounds, aryl-thiazoles, that are of significant interest due to their demonstrated biological activities, including antimicrobial and anticancer properties.[1][2] While structurally similar compounds have been synthesized and characterized, specific empirical data for this ortho-bromo isomer remains elusive. Therefore, this document serves as both a predictive analysis and a methodological blueprint for researchers seeking to characterize this and similar novel chemical entities.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide a valuable first approximation of a molecule's physicochemical profile.[7][8] These in silico predictions, derived from the compound's structure using quantitative structure-property relationship (QSPR) models and other algorithms, guide initial experimental design and help anticipate potential development challenges.[9][10]
Table 1: Predicted Physicochemical Data for this compound
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₆BrNO₂S | Defines the elemental composition. |
| Molecular Weight | 284.13 g/mol | Influences diffusion and permeability; generally <500 Da is preferred for oral drugs. |
| pKa (Acidic) | 2.5 ± 0.5 | Governs the state of ionization at physiological pH (7.4), impacting solubility, receptor binding, and membrane permeability. |
| LogP (Lipophilicity) | 2.8 ± 0.6 | Measures partitioning between an oily (octanol) and aqueous phase. Crucial for membrane traversal and metabolic stability.[5] |
| Aqueous Solubility | Low | Affects dissolution rate and bioavailability. Poor solubility is a major hurdle in formulation.[9] |
Note: These values are computationally predicted and require experimental verification. The accuracy of prediction algorithms can vary, with root-mean-square errors often in the range of 0.7–1.0 log units for pKa and LogP.[11]
Core Properties and Their Impact on ADME
Acidity and Ionization (pKa)
The pKa is the pH at which a molecule is 50% ionized. For an acidic compound like this compound, the carboxylic acid group will be largely deprotonated (negatively charged) at physiological pH (~7.4).
-
Causality and Consequence:
-
Solubility: The ionized form is generally much more water-soluble than the neutral form. A low pKa ensures high solubility in the intestines and blood.
-
Permeability: Cell membranes are lipid bilayers that are more easily crossed by neutral, more lipophilic species. A drug must exist in a sufficient concentration of its neutral form to be absorbed from the gut into the bloodstream.[]
-
Target Binding: The charge state can dramatically affect how a molecule fits into the binding pocket of its target protein through ionic interactions or hydrogen bonding.
-
Computational pKa prediction can be approached through first-principles quantum mechanics or faster empirical models.[13][14] While empirical models are rapid, their accuracy depends on the similarity of the query molecule to their training data.[15]
Lipophilicity (LogP)
Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a critical determinant of a drug's ADMET profile.[4] It dictates how a drug interacts with both aqueous and lipid environments in the body.
-
Causality and Consequence:
-
Absorption & Distribution: A "sweet spot" for LogP (typically 1-3 for oral drugs) is required. If too low (hydrophilic), the drug won't cross lipid membranes. If too high (lipophilic), it may get trapped in fat tissues, have poor aqueous solubility, and be subject to rapid metabolism by liver enzymes.[6][]
-
Metabolism & Toxicity: High lipophilicity is often correlated with increased metabolic clearance and a higher risk of toxicity.[5]
-
Aqueous Solubility
Aqueous solubility is a fundamental prerequisite for absorption. A drug must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation.
-
Causality and Consequence:
-
Bioavailability: Poor solubility is a leading cause of low and variable oral bioavailability, which can compromise therapeutic efficacy.
-
Formulation: Low-solubility compounds often require complex and costly formulation strategies, such as micronization, amorphous solid dispersions, or the use of solubilizing excipients.
-
In Vitro Assays: Inaccurate biological data can result if a compound precipitates out of the assay buffer during screening.[16]
-
Synthesis and Spectroscopic Characterization
Synthetic Pathway
The synthesis of 4-aryl-thiazole-2-carboxylic acids is commonly achieved via the Hantzsch thiazole synthesis.[17][18] This robust reaction typically involves the condensation of an α-haloketone with a thioamide derivative.[17][19]
Caption: Generalized Hantzsch synthesis workflow for the target compound.
Expected Spectroscopic Data
While no published spectra are available for the target compound, its structure allows for the prediction of key spectroscopic features. These predictions are essential for confirming the identity and purity of the synthesized material.
-
¹H NMR:
-
Aromatic Protons: Expect a complex multiplet pattern in the range of 7.0-8.0 ppm for the four protons on the bromophenyl ring. The ortho-substitution will break the symmetry, leading to distinct signals for each proton.
-
Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring, likely appearing downfield (>8.0 ppm).
-
Carboxylic Acid Proton: A broad singlet, typically very downfield (>12 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 160-170 ppm for the carboxylic acid carbon.
-
Aromatic & Thiazole Carbons: A series of signals in the 110-150 ppm range. The carbon attached to the bromine atom will appear in this region, and its specific shift can be predicted using incremental rules.
-
-
FTIR (Infrared Spectroscopy):
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ for the carbonyl group.
-
C=N & C=C Stretches: Medium to strong absorptions in the 1450-1650 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
-
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for the experimental determination of the core physicochemical properties.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[20][21]
Caption: Workflow for the Shake-Flask solubility determination method.
-
Methodology Rationale: The core principle is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound. Agitating for an extended period (e.g., 24-72 hours) ensures this equilibrium is reached.[22] The self-validating step involves measuring the concentration at multiple time points (e.g., 24h and 48h); if the concentrations are consistent, equilibrium has been achieved.[20]
-
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate) containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid is visible after agitation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 hours.[23]
-
Sampling: After 24 hours, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot from the supernatant.
-
Separation: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove all solid particles.
-
Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Validation: Return the vials to the shaker for another 24 hours (48 hours total). Repeat steps 3-5. If the concentration measured at 48 hours is within 5% of the concentration at 24 hours, equilibrium is confirmed. If not, continue for another 24 hours.
-
Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly reliable and cost-effective method for determining pKa values.[24] It involves monitoring the pH of a solution as a titrant is added incrementally.[25]
Caption: Workflow for pKa determination by potentiometric titration.
-
Methodology Rationale: Based on the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized by the base, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. At this half-equivalence point, the pH of the solution is equal to the pKa of the acid.[26] The equivalence point is accurately found by identifying the maximum of the first derivative of the titration curve.[27]
-
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., a mixture of methanol or DMSO and water to ensure solubility). Prepare a standardized solution of ~0.1 M NaOH.[28]
-
Calibration: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa.
-
Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring with a magnetic stir bar and immerse the calibrated pH electrode.[24]
-
Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. After each addition, allow the pH reading to stabilize before recording both the added volume and the pH.[28]
-
Data Collection: Continue the titration well past the inflection point of the curve.
-
Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence volume (Veq).
-
Determine the half-equivalence volume (Veq / 2).
-
Find the pH on the original titration curve that corresponds to the half-equivalence volume. This pH value is the experimental pKa.
-
-
Conclusion and Future Directions
This guide establishes a foundational understanding of the critical physicochemical properties of this compound from a drug discovery perspective. While in silico predictions offer valuable initial insights, they are not a substitute for empirical data. The provided experimental protocols for solubility and pKa determination represent robust, validated methods for obtaining the precise data required for informed decision-making in lead optimization and formulation development. Future work should focus on executing these protocols to establish a definitive physicochemical profile for this compound, followed by characterization of its membrane permeability (e.g., via PAMPA) and metabolic stability to build a comprehensive ADME dataset.
References
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Hines, K. M., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. Available at: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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Klamt, A., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling. Available at: [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available at: [Link]
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Yapar, E. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]
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Rowan Scientific. Predicting Solubility. Available at: [Link]
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Creative Biolabs. Physicochemical Characterization. Available at: [Link]
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Reddit. (2022). Computational pKa Determination. r/comp_chem. Available at: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
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Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]
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AccelaChem. 808128-00-9, 4-(3-Bromophenyl)thiazole-2-carboxylic Acid. Available at: [Link]
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Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]
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De Bleye, C., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Analysis. Available at: [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
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Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]
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Marrero-Ponce, Y., et al. (2021). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. Journal of Cheminformatics. Available at: [Link]
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Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Pace Analytical. Characterization of Physicochemical Properties. Available at: [Link]
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Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
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Ishida, T., et al. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. Available at: [Link]
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Taylor & Francis Online. (2012). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery. Available at: [Link]
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SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]
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ResearchGate. (2014). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available at: [Link]
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ResearchGate. (2023). In Silico methods to predict solubility. Available at: [Link]
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ResearchGate. (2012). The influence of lipophilicity in drug discovery and design. Available at: [Link]
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ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. Available at: [Link]
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Sci-Hub. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations.... Journal of Physical Organic Chemistry. Available at: [Link]
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NIH. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.... Molecules. Available at: [Link]
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ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available at: [Link]
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University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead.... Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Bromophenyl)thiazole-2-carboxylic acid
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 4-(2-Bromophenyl)thiazole-2-carboxylic acid. In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of new chemical entities is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and empower researchers in their analytical endeavors.
Physicochemical Properties and Structural Features
A thorough understanding of the molecular architecture is the foundation for interpreting spectroscopic data. This compound is a multifaceted molecule incorporating a thiazole heterocycle, a brominated phenyl ring, and a carboxylic acid functionality. Each of these components will contribute distinct and predictable signatures in the NMR, IR, and MS spectra.
| Property | Value |
| Molecular Formula | C₁₀H₆BrNO₂S |
| Molecular Weight | 284.13 g/mol |
| CAS Number | Not available |
Spectroscopic Data Analysis: A Predictive Approach
As of the latest literature review, a complete experimental dataset for this compound is not publicly available. Therefore, this guide will provide a predictive analysis based on established spectroscopic principles and data from closely related analogs. This approach not only offers a robust framework for what to expect during experimental analysis but also highlights the subtle yet significant spectral shifts induced by the specific substitution pattern of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
The choice of DMSO-d₆ as a solvent is strategic for compounds containing acidic protons, as it allows for the observation of the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift. |
| ~8.2 | singlet | 1H | H-5 (thiazole) | The lone proton on the thiazole ring is expected to be a singlet and will be influenced by the adjacent sulfur and nitrogen atoms. |
| ~7.8 - 7.9 | multiplet | 2H | Ar-H | The protons on the bromophenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. The ortho-bromo substituent will have a significant deshielding effect on the adjacent protons. |
| ~7.5 - 7.6 | multiplet | 2H | Ar-H | The remaining protons on the bromophenyl ring. |
Note: The aromatic region will likely present as a complex multiplet. 2D NMR techniques such as COSY and HSQC would be invaluable for definitive assignments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (acid) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~150 | C-2 (thiazole) | The carbon of the thiazole ring bearing the carboxylic acid group. |
| ~145 | C-4 (thiazole) | The carbon of the thiazole ring attached to the bromophenyl group. |
| ~135 | C-Br (aromatic) | The carbon atom directly bonded to the bromine atom. |
| ~133 | C-H (aromatic) | Aromatic carbons. The specific shifts will depend on their position relative to the bromine and thiazole substituents. |
| ~131 | C-H (aromatic) | Aromatic carbons. |
| ~128 | C-H (aromatic) | Aromatic carbons. |
| ~125 | C-H (aromatic) | Aromatic carbons. |
| ~120 | C-5 (thiazole) | The carbon of the thiazole ring bearing the H-5 proton. |
| ~118 | C-C (aromatic) | The aromatic carbon attached to the thiazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch | The hydrogen-bonded O-H stretch of the carboxylic acid is a hallmark feature, appearing as a very broad band.[1] |
| ~1710 | Strong | C=O stretch | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is typically strong and found in this region.[1] |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) | These absorptions are characteristic of the phenyl ring. |
| ~1250 | Medium | C-O stretch | The C-O single bond stretch of the carboxylic acid. |
| ~1020 | Medium | C-Br stretch | The carbon-bromine bond stretch. |
| ~750 | Strong | C-H bend (ortho-disubstituted) | The out-of-plane bending of the C-H bonds on the ortho-disubstituted phenyl ring gives a strong absorption in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 283 and 285 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragmentation Pathways:
-
Loss of COOH: A significant fragment at m/z 238 and 240 (M-45) corresponding to the loss of the carboxylic acid group.
-
Loss of Br: A fragment at m/z 204 (M-79/81) due to the loss of the bromine atom.
-
Thiazole Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following experimental protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and the solvent peak for ¹³C).
IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) on the molecular ion peak to observe the fragmentation pattern.
-
-
Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions at different m/z values.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed roadmap for the characterization of this molecule has been established. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This document is intended to be a valuable resource for researchers, enabling them to confidently approach the synthesis and characterization of this and other novel heterocyclic compounds.
References
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Reva, I., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(12), 1937-1948. [Link]
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Channar, P. A., et al. (2019). 4‐(4‐Bromophenyl)thiazol‐2‐amine: Crystal structure determination, DFT calculations, visualizing intermolecular interactions using Hirshfeld surface analysis, and DNA binding studies. Journal of Physical Organic Chemistry, 32(7), e3949. [Link]
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Unlocking the Therapeutic Potential of 4-(2-Bromophenyl)thiazole-2-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The thiazole moiety is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with a broad spectrum of activities. This guide focuses on a specific, yet under-explored derivative, 4-(2-Bromophenyl)thiazole-2-carboxylic acid, outlining a comprehensive, multi-pronged strategy for the identification and validation of its potential therapeutic targets. We move beyond theoretical enumeration to provide a practical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document details the scientific rationale for investigating this compound, proposes high-probability target classes, and furnishes detailed, self-validating experimental protocols—from initial computational screening to definitive cellular target engagement. Our approach integrates in-silico modeling, biochemical affinity-based methods, and robust cell-based functional assays, providing a clear roadmap for elucidating the mechanism of action and unlocking the therapeutic promise of this novel chemical entity.
Introduction: The Rationale for Investigating this compound
The 1,3-thiazole ring is a privileged scaffold in drug discovery, present in a diverse array of therapeutic agents, including anticancer drugs like Dasatinib and Dabrafenib, and antimicrobials such as Penicillin.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions have made it a recurring motif in successful clinical candidates. While significant research has been conducted on 4-phenylthiazole derivatives, particularly those with para-substitutions, the specific compound this compound remains largely uncharacterized in the public domain.
The introduction of a bromine atom at the ortho position of the phenyl ring is a deliberate medicinal chemistry choice. Halogenation is a powerful tool in drug design, capable of modulating a compound's pharmacokinetic and pharmacodynamic properties.[3] An ortho-bromo substituent, compared to the more commonly studied para-substituent, introduces distinct steric and electronic effects.[1][4][5] It can enforce a specific torsional angle between the phenyl and thiazole rings, potentially locking the molecule into a conformation that is more favorable for binding to a specific target protein.[6] Furthermore, the bromine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity.[7][8][9] These structural nuances provide a strong rationale for a dedicated target identification campaign, as they may unlock novel biological activities not observed in other phenylthiazole analogs.
This guide presents a systematic workflow to de-orphanize this compound, moving from broad, hypothesis-generating screens to focused, validation-driven experiments.
Strategic Framework for Target Discovery
Our approach is built on a logical, multi-tiered strategy designed to efficiently identify and validate the biological targets of this compound. The workflow is designed as a self-validating system, with decision points and feedback loops to ensure that resources are focused on the most promising leads.
Phase 1: Hypothesis Generation & Prioritization
Based on the extensive literature on related thiazole compounds, we can hypothesize several high-probability therapeutic areas and target classes. This allows for a more focused and efficient screening cascade.
3.1. Primary Hypothesized Target Classes:
| Target Class | Rationale | Key Examples from Literature |
| Protein Kinases | The thiazole scaffold is a known "hinge-binder" in many kinase inhibitors.[2][10] Kinases are central to oncology signaling pathways. | Dasatinib (multi-kinase inhibitor), Dabrafenib (BRAF inhibitor).[1] |
| Nuclear Receptors | 4-phenylthiazole derivatives have shown activity against Estrogen Receptor-α (ER-α) in breast cancer models.[5] | 4-phenylthiazol-2-amine derivatives targeting ER-α.[5] |
| Metabolic Enzymes | Phenylthiazole structures have been identified as inhibitors of enzymes like Xanthine Oxidase (XO) and Fatty Acid Amide Hydrolase (FAAH).[8][11] | 2-phenylthiazole-4-carboxylic acid as a potent XO inhibitor.[8] |
| Microbial Enzymes | Thiazole derivatives exhibit broad-spectrum antimicrobial activity, suggesting they may target essential bacterial or fungal enzymes.[4][12] | 4-(4-bromophenyl)-thiazol-2-amine derivatives with antibacterial activity.[4] |
3.2. Experimental Approach: In-Silico Target Prediction (Reverse Docking)
Reverse docking is a computational method that screens a library of known protein structures to identify potential binding partners for a given small molecule.[13][14] This serves as a cost-effective initial step to prioritize experimental efforts.
Protocol 1: Reverse Docking Workflow
-
Ligand Preparation:
-
Generate a 3D conformation of this compound using a molecular modeling program (e.g., ChemDraw, Avogadro).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate protonation states at physiological pH (approx. 7.4). The carboxylic acid will likely be deprotonated.
-
-
Target Database Selection:
-
Utilize a database of druggable protein structures, such as the Protein Data Bank (PDB). Focus on human proteins from the hypothesized target classes (kinases, nuclear receptors, etc.).
-
-
Docking Simulation:
-
Employ a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding sites of each protein in the selected database.[15]
-
Self-Validation: Before screening, validate the docking protocol by re-docking the co-crystallized ligand into its known protein structure. The protocol is considered valid if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of <2.0 Å.
-
-
Scoring and Analysis:
-
Rank the protein targets based on the predicted binding affinity (docking score).
-
Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, potential halogen bonds).
-
Troubleshooting: Poor scores or unrealistic poses may indicate incorrect ligand protonation states or the need to adjust the docking search space.[14][15][16][17]
-
-
Hit Prioritization:
-
Cross-reference the top-ranked computational hits with the primary hypothesized target classes to generate a prioritized list for experimental validation.
-
Phase 2: Unbiased Identification of Direct Binding Partners
While in-silico methods are excellent for hypothesis generation, they must be confirmed by experimental approaches that directly identify protein-ligand interactions in a biological context.
4.1. Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying proteins that bind to a small molecule "bait" from a complex biological sample like a cell lysate.[18]
Protocol 2: Affinity Purification-Mass Spectrometry
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding (e.g., the carboxylic acid).
-
Control: Synthesize a structurally similar but biologically inactive analog to serve as a negative control for the pulldown.
-
-
Immobilization of Bait:
-
Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.[19]
-
Equilibrate the beads with lysis buffer to block non-specific binding sites.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells from a relevant cell line (e.g., MCF-7 breast cancer cells if pursuing ER-α).
-
Lyse the cells under non-denaturing conditions to preserve protein complexes. The lysis buffer should contain protease and phosphatase inhibitors.[20]
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Affinity Pulldown:
-
Incubate the immobilized bait with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Competitive Control: In a parallel experiment, incubate the lysate and bait in the presence of a high concentration of the free, non-biotinylated this compound. Proteins that are specifically bound to the bait will be competed off.
-
Negative Control: Incubate the lysate with beads coupled to the inactive analog.
-
-
Washing and Elution:
-
Use a magnetic stand to capture the beads and discard the supernatant.[19]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., containing SDS) and heat.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain to confirm successful pulldown.
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.[20]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer).
-
Prioritize candidate targets by identifying proteins that are significantly enriched in the active probe pulldown compared to both the negative control and the competitive elution control.[21]
-
4.2. Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming that a compound binds to its target within the complex milieu of an intact cell.[5][6][22] The principle is that ligand binding stabilizes a protein against thermal denaturation.
Protocol 3: CETSA with Western Blot Detection
This targeted approach is used to validate hits identified from AP-MS or in-silico screening.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10-50 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[22]
-
-
Heating Step:
-
Harvest and resuspend the cells in a buffered saline solution (e.g., PBS) with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a PCR thermocycler. Include a non-heated (RT) control.[22]
-
Cool the samples to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Denature the samples in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a specific antibody against the putative target protein.
-
Detect the protein using an appropriate secondary antibody and chemiluminescence.
-
-
Data Interpretation:
-
Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[23][24][25][26]
-
Phase 3: Functional Validation of Prioritized Targets
Confirming direct binding is crucial, but it must be linked to a functional consequence. This phase involves specific biochemical and cell-based assays to determine if the compound acts as an inhibitor or activator of the validated target and to establish a clear link between target modulation and a cellular phenotype.
Biochemical Assays for Specific Target Classes
A. Protein Kinase Activity Assay [2][27][28]
-
Principle: Measures the transfer of phosphate from ATP to a substrate peptide by a purified kinase enzyme. Inhibition is quantified by a reduction in the phosphorylated product.
-
Protocol Outline:
-
Incubate purified kinase (e.g., recombinant Src or EGFR) with varying concentrations of this compound.[10][29]
-
Initiate the reaction by adding ATP and a specific substrate (e.g., a biotinylated peptide).
-
Stop the reaction after a defined time (e.g., 30-60 minutes).
-
Detect the amount of ADP produced (e.g., using ADP-Glo™ assay) or the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format).[30][31]
-
Controls: Include a known kinase inhibitor (e.g., Staurosporine, Dasatinib) as a positive control and DMSO as a vehicle control.[10]
-
Data Analysis: Plot kinase activity against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
B. Estrogen Receptor-α (ER-α) Competitive Binding Assay [11][32]
-
Principle: Measures the ability of the test compound to compete with a radiolabeled or fluorescently labeled ligand (e.g., Estradiol) for binding to the ER-α ligand-binding domain.
-
Protocol Outline:
-
Prepare rat uterine cytosol or use purified recombinant human ER-α protein.
-
Incubate a fixed concentration of labeled 17β-Estradiol with the ER-α preparation and varying concentrations of the test compound.[11]
-
Controls: Include unlabeled 17β-Estradiol as a positive control for competition and a known antagonist like 4-hydroxytamoxifen.
-
After incubation (e.g., 18-24 hours at 4°C), separate bound from free labeled ligand (e.g., using hydroxylapatite or dextran-coated charcoal).[11]
-
Quantify the amount of bound labeled ligand using scintillation counting or fluorescence polarization.[32]
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the test compound that displaces 50% of the labeled ligand.
-
C. Xanthine Oxidase (XO) Inhibition Assay [8]
-
Principle: XO catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
-
Protocol Outline:
-
In a UV-transparent 96-well plate, add XO enzyme to a buffer solution.
-
Add varying concentrations of the test compound or positive control (Allopurinol).
-
Initiate the reaction by adding the substrate, xanthine.
-
Monitor the increase in absorbance at 295 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value.
-
Cell-Based Functional Assays
A. Cancer Cell Proliferation/Viability Assay (MTT Assay) [33][34][35][36]
-
Principle: Measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. A decrease in signal indicates cytotoxicity or inhibition of proliferation.
-
Protocol Outline:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Read the absorbance at 570 nm.
-
Controls: Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
B. Antimicrobial Susceptibility Testing (Broth Microdilution) [37][38]
-
Principle: Determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol Outline:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial or fungal growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[39]
-
Controls: Include a positive control well (microorganism, no compound), a negative/sterility control well (medium, no microorganism), and a known antibiotic (e.g., Ciprofloxacin, Ampicillin) as a reference standard.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).
-
Conclusion and Future Directions
This guide provides a robust, integrated, and logical framework for the comprehensive evaluation of this compound. By systematically progressing from in-silico hypothesis generation to direct biochemical identification and finally to cellular functional validation, researchers can confidently identify and prioritize its most promising therapeutic targets. The emphasis on built-in controls and orthogonal validation steps at each phase ensures the generation of high-quality, reliable data, mitigating the risk of false positives and wasted resources.
Upon successful validation of a primary target, subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic profiling, and ultimately, in vivo efficacy studies in relevant disease models. The systematic application of the principles and protocols outlined herein will pave the way for elucidating the full therapeutic potential of this novel thiazole derivative.
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The Critical Role of Ortho-Substitution in the Biological Activity of Phenylthiazoles: A Technical Guide
Foreword
The phenylthiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide delves into the nuanced yet profoundly impactful role of ortho-substitution on the phenyl ring of this privileged structure. Far from being a minor positional isomer, the placement of substituents at the C2' position of the phenyl ring can dramatically alter the pharmacological profile of the entire molecule. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the structure-activity relationships (SAR) of ortho-substituted phenylthiazoles and to provide practical, field-proven insights into their synthesis and biological evaluation. We will explore the causality behind experimental choices, presenting a self-validating system of protocols and analyses to empower your own research endeavors.
The Phenylthiazole Core: A Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1] When appended with a phenyl group, the resulting phenylthiazole core offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capabilities, making it an ideal starting point for the design of targeted therapeutics. The phenyl ring, in particular, provides a readily modifiable handle for chemists to fine-tune the molecule's properties. The position of substitution on this ring is paramount, with ortho-substitution often leading to distinct conformational and electronic effects compared to meta- or para-substitution.
The Influence of Ortho-Substitution: A Gateway to Potency and Selectivity
Placing a substituent at the ortho position of the phenyl ring introduces significant steric and electronic perturbations that can profoundly influence a molecule's interaction with its biological target. This can lead to enhanced potency, improved selectivity, and altered pharmacokinetic profiles. The following sections will dissect the SAR of ortho-substituted phenylthiazoles across various therapeutic areas.
Kinase Inhibition: A Tale of Conformational Constraint
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The ATP-binding pocket of kinases presents a challenging target for selective inhibition due to its high conservation across the kinome. Ortho-substitution on a phenylthiazole inhibitor can enforce a specific torsional angle between the phenyl and thiazole rings, pre-organizing the molecule into a conformation that is more complementary to the target kinase's binding site.
A salient example is the development of LIM kinase (LIMK) inhibitors. Research has demonstrated that an ortho-chloro substituent on the phenyl ring is a crucial determinant for potent LIMK1 inhibition. This substitution pattern is believed to orient the molecule optimally within the ATP-binding cleft, maximizing favorable interactions.
Table 1: Structure-Activity Relationship of ortho-Substituted Phenylthiazoles as LIMK1 Inhibitors
| Compound ID | Ortho-Substituent | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | p-cofilin IC50 (µM) |
| CRT0105950 | Cl | 8 | 48 | 1 |
| Analog 1 | H | >1000 | >1000 | >10 |
| Analog 2 | CH3 | 50 | 250 | 5 |
| Analog 3 | OCH3 | 150 | 800 | >10 |
Data compiled from publicly available research.[3]
Antimicrobial Activity: The Impact of Electronic Effects
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] Phenylthiazoles have emerged as a promising class of antibacterial and antifungal compounds.[5] In this context, the electronic properties of the ortho-substituent play a pivotal role in modulating activity.
Studies have shown that introducing an electron-withdrawing group at the ortho-position of the phenyl ring can significantly enhance antifungal activity.[6] For instance, phenylthiazole derivatives bearing ortho-halogen or -methoxy substituents have demonstrated excellent efficacy against the rice blast fungus, Magnaporthe oryzae.[6] This suggests that modulating the electron density of the phenyl ring can influence the molecule's ability to interact with fungal-specific targets or penetrate the fungal cell wall.
Table 2: Antifungal Activity of ortho-Substituted Phenylthiazole Derivatives against M. oryzae
| Compound ID | Ortho-Substituent (R1) | Para-Substituent (R2) | EC50 (µg/mL) |
| E4 | 2-CH3 | 4-Cl | 1.66 |
| E17 | 2-F | 4-Cl | 1.45 |
| E23 | 2-Cl | 4-Cl | 1.50 |
| E26 | 2-OCH3 | 4-Cl | 1.29 |
Data adapted from a study on phenylthiazole derivatives containing an acylhydrazone moiety.[6]
Similarly, the antibacterial SAR of phenylthiazoles is influenced by the nature of the ortho-substituent. Electron-withdrawing groups at this position can lead to increased potency. The rationale behind this observation may lie in the ability of these groups to enhance the molecule's interaction with bacterial enzymes or to improve its transport across the bacterial cell membrane.
Anti-inflammatory Activity: Modulating Enzyme Inhibition
Chronic inflammation is a key contributor to a range of human diseases. Phenylthiazole derivatives have been investigated as anti-inflammatory agents, often through the inhibition of pro-inflammatory enzymes. The nature of the ortho-substituent can influence the binding affinity and selectivity of these compounds for their enzymatic targets.
Experimental Protocols: A Practical Guide
To ensure the integrity and reproducibility of research in this field, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of ortho-substituted phenylthiazoles.
Synthesis of ortho-Substituted Phenylthiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-amino-4-phenylthiazole core. The following protocol details the synthesis of 2-amino-4-(ortho-substituted-phenyl)thiazole.
Experimental Protocol: Synthesis of 2-Amino-4-(ortho-substituted-phenyl)thiazole
-
Reaction Setup: In a round-bottom flask, combine the desired ortho-substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of copper silicate (10 mol%) in ethanol (5 mL).[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.[7]
-
Precipitation: Pour the filtrate over crushed ice to precipitate the solid product.[7]
-
Isolation and Purification: Isolate the crude product by filtration and recrystallize from hot ethanol to obtain the pure 2-amino-4-(ortho-substituted-phenyl)thiazole derivative.[7]
Caption: General workflow for the synthesis of 2-amino-4-(ortho-substituted-phenyl)thiazoles.
Biological Evaluation Protocols
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against LIMK1.
Experimental Protocol: RapidFire Mass Spectrometry Kinase Assay for LIMK1
-
Assay Preparation: Perform the assay in a 384-well polypropylene plate in an assay buffer containing 50 mM TRIS pH 7.5, 0.1 mM EDTA, and 0.1 mM EGTA.[8]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Pre-incubation: Add LIMK1 kinase domain (final concentration 40 nM) to the wells containing the test compounds and pre-incubate for 10 minutes at room temperature.[9]
-
Reaction Initiation: Initiate the phosphorylation reaction by adding a mixture of the substrate CFL1 (final concentration 2 µM) and ATP (final concentration 800 µM).[9]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[9]
-
Reaction Termination: Stop the reaction by adding formic acid to a final concentration of 1%.[9]
-
Analysis: Analyze the samples using a RapidFire Mass Spectrometer to quantify the extent of substrate phosphorylation.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro LIMK1 kinase inhibition assay.
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test
-
Inoculum Preparation: Culture the fungal strain in Sabouraud dextrose broth for approximately 24 hours at 30°C with agitation.[10] Collect the cells by centrifugation, wash with PBS, and resuspend in 2X RPMI-1640 medium.[10] Adjust the cell density to the desired concentration using a hemocytometer.[10]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.[11]
-
Incubation: Incubate the plates under appropriate conditions for the specific fungal strain (e.g., 24-48 hours at 35°C).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.
The agar disk diffusion method is a widely used qualitative method to assess antibacterial susceptibility.
Experimental Protocol: Agar Disk Diffusion Test
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[12]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[12]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is indicative of the antibacterial activity.[13]
The inhibition of albumin denaturation is a simple and effective in vitro assay to screen for anti-inflammatory activity.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (PBS, pH 6.4).[15]
-
Incubation: Incubate the reaction mixtures at 37°C for 15-20 minutes.[15]
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[15]
-
Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm.[16]
-
Calculation: Calculate the percentage inhibition of protein denaturation. A higher percentage of inhibition indicates greater anti-inflammatory activity.
Conclusion and Future Perspectives
The strategic placement of substituents at the ortho-position of the phenyl ring in phenylthiazole derivatives is a powerful tool for medicinal chemists. It allows for the fine-tuning of steric and electronic properties, leading to significant improvements in potency, selectivity, and overall pharmacological profiles. This guide has provided a comprehensive overview of the SAR of ortho-substituted phenylthiazoles across several key therapeutic areas, supported by detailed experimental protocols to facilitate further research.
The future of drug discovery with this versatile scaffold lies in a deeper understanding of the molecular interactions that govern target binding. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will undoubtedly accelerate the development of the next generation of highly effective and selective ortho-substituted phenylthiazole-based therapeutics.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available from: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments, (132), e57127. Available from: [Link]
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Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). Molecules, 28(20), 7088. Available from: [Link]
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An In-depth Technical Guide to the Discovery of Novel Thiazole-Based Bioactive Compounds
Abstract
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery of novel thiazole-based bioactive compounds. We will delve into the strategic design and synthesis of thiazole libraries, explore robust screening paradigms to identify promising hits, and detail the subsequent stages of lead optimization and mechanistic elucidation, with a focus on anticancer and kinase inhibitory applications.
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring's significance stems from its aromaticity and the presence of nitrogen and sulfur heteroatoms. These features allow for a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding, and metal chelation. This versatility has led to the development of a wide array of FDA-approved drugs containing a thiazole moiety, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir.[1][3]
The therapeutic applications of thiazole derivatives are extensive, encompassing:
-
Anticancer agents: Thiazoles have been shown to inhibit various cancer-related enzymes and pathways, including tyrosine kinases, B-RAF enzymes, and microtubule functions.[4][5]
-
Antimicrobial agents: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[6]
-
Anti-inflammatory agents: Certain thiazole derivatives exhibit potent anti-inflammatory properties.
-
Central Nervous System (CNS) agents: Thiazoles have also been explored for the treatment of various CNS disorders.[6]
The following diagram illustrates the overarching workflow for the discovery of novel thiazole-based bioactive compounds, a process that integrates rational design, chemical synthesis, biological screening, and iterative optimization.
Caption: A generalized workflow for thiazole-based drug discovery.
Strategic Synthesis of Thiazole Scaffolds
A variety of synthetic methodologies exist for the construction of the thiazole ring, with the Hantzsch thiazole synthesis being one of the most classical and widely employed methods.[7][8] Recent advancements have also focused on developing more environmentally benign and efficient synthetic routes.[9][10]
The Hantzsch Thiazole Synthesis: A Cornerstone Methodology
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[7] This reaction is known for its simplicity, high yields, and the ability to introduce diverse substituents onto the thiazole core.
Mechanism of the Hantzsch Thiazole Synthesis:
The reaction proceeds through a multi-step pathway involving an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Detailed Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol provides a step-by-step guide for the synthesis of a model 2-aminothiazole derivative using the Hantzsch synthesis.[8]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial
-
Stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]
-
Add methanol (5 mL) and a stir bar to the vial.[8]
-
Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.[8]
-
Remove the reaction from the heat and allow it to cool to room temperature.[8]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[8]
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
Self-Validation:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Characterization: The identity and purity of the product should be confirmed by techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Screening Paradigms for Bioactivity
Once a library of thiazole derivatives has been synthesized, the next critical step is to screen for biological activity. This can be achieved through a combination of in silico and in vitro methods.
In Silico Screening: A Rational Approach to Hit Discovery
Virtual screening (VS) and molecular docking are powerful computational tools that can be used to predict the binding affinity of a large number of compounds against a specific biological target.[11][12] This approach allows for the prioritization of compounds for synthesis and in vitro testing, thereby saving time and resources.
The general workflow for a virtual screening campaign is as follows:
Caption: A typical virtual screening workflow.
In Vitro Screening: Identifying and Validating Hits
High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific biological target in a miniaturized and automated format. Cell-based assays are commonly employed to assess the effect of compounds on cellular processes such as proliferation, viability, and signaling pathways.
The MTT Assay: A Workhorse for Cytotoxicity Screening
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well plates
-
Thiazole test compounds
-
MTT solution (e.g., 2 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]
-
Treat the cells with various concentrations of the thiazole test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).[15]
-
Remove the medium and add a solution of MTT to each well.[15]
-
Incubate for 1.5 hours at 37°C.[15]
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[15]
Data Analysis: The results are typically expressed as the percentage of cell viability compared to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once initial "hits" have been identified, the process of lead optimization begins. This involves the systematic modification of the hit compound's structure to improve its potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial in this phase to understand how different chemical modifications affect biological activity.[6][16][17]
Key Principles of SAR:
-
Substitution Patterns: The position and nature of substituents on the thiazole ring can significantly impact activity.
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved compounds.
-
Conformational Analysis: Understanding the three-dimensional structure of the compound and its interaction with the target protein is essential for rational design.
Example of SAR Data Presentation:
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. Target X |
| 1a | -H | -Ph | 10.2 |
| 1b | -Cl | -Ph | 5.8 |
| 1c | -OCH₃ | -Ph | 15.1 |
| 2a | -H | -pyridyl | 2.5 |
| 2b | -Cl | -pyridyl | 0.8 |
This table illustrates how modifications at the R¹ and R² positions of a hypothetical thiazole scaffold influence its inhibitory activity against a specific target.
Case Study: Thiazole-Based Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][18] Thiazole derivatives have emerged as a promising class of kinase inhibitors.[18][19] For instance, some thiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[20][21]
Mechanism of Kinase Inhibition:
Many small molecule kinase inhibitors, including thiazole-based compounds, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Caption: ATP-competitive inhibition of a protein kinase by a thiazole derivative.
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly valuable platform for the discovery of novel bioactive compounds. The integration of modern synthetic methods, computational drug design, and high-throughput screening technologies is accelerating the identification and development of new thiazole-based therapeutics. Future research will likely focus on exploring novel biological targets for thiazole derivatives, developing more selective and potent inhibitors, and applying this versatile scaffold to address unmet medical needs.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]
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Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2023, May 1). Bentham Science. Retrieved from [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. Retrieved from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Royal Society of Chemistry. Retrieved from [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). National Institutes of Health. Retrieved from [Link]
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Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1). Bentham Science. Retrieved from [Link]
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Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023, May 10). ACS Publications. Retrieved from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025, December 30). ACS Publications. Retrieved from [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025, August 8). ResearchGate. Retrieved from [Link]
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Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026, January 19). ACS Publications. Retrieved from [Link]
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In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. (n.d.). National Institutes of Health. Retrieved from [Link]
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synthesis and anti-proliferative screening of new thiazole compounds. (2020, April 20). ResearchGate. Retrieved from [Link]
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Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. (n.d.). ResearchGate. Retrieved from [Link]
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Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central. Retrieved from [Link]
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Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 4-(2-Bromophenyl)thiazole-2-carboxylic Acid for the Synthesis of Novel Kinase Inhibitors
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of several approved drugs, including the potent kinase inhibitor Dasatinib.[1] This document provides a comprehensive guide for researchers on the strategic use of 4-(2-Bromophenyl)thiazole-2-carboxylic acid , a versatile chemical building block, for the synthesis of novel kinase inhibitor libraries. We will detail synthetic protocols, discuss the rationale behind experimental design, and explore the structure-activity relationships that drive inhibitor potency and selectivity.
Introduction: The Thiazole Scaffold in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[2] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2] The structural diversity and favorable physicochemical properties of the thiazole heterocycle make it an ideal foundation for designing such inhibitors.[3] Thiazole-based compounds are metabolically stable and capable of forming crucial hydrogen bonding and π–π stacking interactions within the ATP-binding pocket of various kinases.[3]
The subject of this guide, This compound , is a particularly valuable starting material for two primary reasons:
-
The Carboxylic Acid Handle: The carboxyl group at the 2-position is a perfect anchor for diversification. Through standard amide coupling reactions, a vast library of amines can be introduced, allowing for systematic exploration of the chemical space around the kinase active site.[4][5]
-
The 2-Bromophenyl Moiety: The ortho-bromine atom is more than just a substituent. It can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, it serves as a reactive handle for post-synthesis diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of further complexity to optimize lead compounds.[6]
This guide will provide a representative workflow, from the synthesis of the core building block to its elaboration into potential kinase inhibitors targeting families such as Src, Akt, and Aurora kinases.[2][4][7]
Synthesis of the Core Building Block: this compound
The synthesis of the title compound can be achieved through a multi-step sequence, typically beginning with a Hantzsch thiazole synthesis.[8] This classic reaction involves the condensation of an α-haloketone with a thioamide. The subsequent hydrolysis of an ester group yields the desired carboxylic acid.
Caption: Proposed synthetic route to the core building block.
Protocol 2.1: Synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate (Representative)
-
To a solution of 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in ethanol, add ethyl 2-amino-2-thioxoacetate (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ester.
Protocol 2.2: Saponification to the Carboxylic Acid
-
Dissolve the ethyl ester from Protocol 2.1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once complete, carefully acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield This compound .
Core Application: Amide Coupling to Synthesize Kinase Inhibitor Scaffolds
The most critical step in utilizing this building block is the formation of an amide bond with a desired amine. This reaction creates the final thiazole carboxamide scaffold, which is a common feature in many kinase inhibitors.[4][5] Peptide coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine.
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Application Notes & Protocols: Investigating 4-(2-Bromophenyl)thiazole-2-carboxylic Acid in Cancer Research
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a privileged structure in the design of novel therapeutics, particularly in oncology.[1] While extensive research has been conducted on various substituted thiazole derivatives, this document focuses on the potential application of 4-(2-Bromophenyl)thiazole-2-carboxylic acid in cancer research.
It is important to note that while direct, extensive studies on the ortho-bromo substituted isomer, this compound, are not widely available in peer-reviewed literature, a significant body of research on analogous compounds, particularly the para-bromo substituted isomers and other thiazole derivatives, provides a strong foundation for outlining its potential mechanisms and a robust framework for its investigation.[2][3][4] This guide, therefore, synthesizes established methodologies and mechanistic insights from closely related molecules to provide a comprehensive roadmap for researchers and drug development professionals interested in exploring the anticancer potential of this specific compound.
The structural alerts within this compound—namely the thiazole ring, the carboxylic acid moiety, and the bromophenyl group—suggest potential for interactions with various biological targets implicated in cancer progression. The general class of thiazole derivatives has been shown to exhibit a wide range of biological activities, including the induction of apoptosis and cell cycle arrest.[5][6]
Part 1: Mechanistic Rationale and Potential Signaling Pathways
Based on the activities of structurally similar thiazole-based compounds, this compound could potentially exert its anticancer effects through various mechanisms. The following section outlines plausible signaling pathways that may be modulated by this compound, providing a basis for initial mechanistic studies.
Induction of Apoptosis
A common mechanism of action for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Thiazole derivatives have been shown to trigger apoptosis in cancer cells.[5] The intrinsic and extrinsic apoptotic pathways are key targets for investigation.
-
Intrinsic Pathway (Mitochondrial): This pathway is regulated by the Bcl-2 family of proteins. An imbalance in this family can prevent apoptosis and promote cancer development.[5] Treatment with a thiazole derivative could potentially upregulate pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
-
Extrinsic Pathway (Death Receptor): This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. While less commonly implicated for this class of compounds, it remains a potential avenue for investigation.
Caption: Proposed Intrinsic Apoptotic Pathway.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Small molecules can force cancer cells to halt at specific checkpoints, preventing their proliferation and often leading to apoptosis. Thiazole-containing compounds have been observed to induce cell cycle arrest.[6]
-
G2/M Checkpoint Arrest: Many cytotoxic agents induce arrest at the G2/M phase of the cell cycle. This can be investigated by measuring the protein levels of key regulators such as Cyclin B1 and CDK1.
-
S Phase Arrest: Some compounds can interfere with DNA replication, leading to an S phase arrest.[7]
Caption: Potential Cell Cycle Arrest Points.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating systems for assessing the anticancer potential of this compound.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This assay is a reliable method for determining drug-induced cytotoxicity in various cancer cell lines.[2][3] The SRB assay measures cell density based on the measurement of cellular protein content.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).[4]
-
Complete growth medium (specific to each cell line).
-
This compound, dissolved in DMSO to create a stock solution.
-
96-well plates.
-
Sulforhodamine B (SRB) solution.
-
Trichloroacetic acid (TCA).
-
Tris-base solution.
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | To be determined |
| HepG2 | This compound | To be determined |
| A549 | This compound | To be determined |
| Control (e.g., 5-Fluorouracil) | To be determined | Reference Value |
Western Blot Analysis for Apoptosis Markers
Objective: To qualitatively and semi-quantitatively assess the levels of key apoptotic proteins following treatment with the compound.
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the compound at various concentrations for 24 hours.
-
Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Part 3: In Silico and Further Investigations
Molecular Docking
Molecular docking studies can provide insights into the potential binding modes of this compound with various protein targets.[2][8] Based on the activities of related compounds, potential targets for docking studies include:
-
Estrogen Receptor-α (ER-α): Relevant for breast cancer studies.[8]
-
Kinases (e.g., c-Met, FAK): Many thiazole derivatives are kinase inhibitors.[6][9]
-
Tubulin: As some heterocyclic compounds interfere with microtubule dynamics.[10]
In Vivo Studies
Should in vitro studies demonstrate significant and selective anticancer activity, progression to in vivo models would be the next logical step.[11] A common model involves implanting human cancer cells (e.g., A375 melanoma) into immunodeficient mice to establish xenograft tumors.[11] The compound would then be administered systemically, and its effect on tumor growth would be monitored over time.[11]
References
-
Sharma, P., & Kumar, A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7334. [Link]
-
Kumar, A., et al. (2022). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Drug Discovery Technologies, 19(4), 48-60. [Link]
-
Sharma, P., & Kumar, A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
-
Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]
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Abdelgawad, M. A., et al. (2022). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports, 12(1), 12345. [Link]
-
Shtil, A. A., et al. (2014). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry, 57(15), 6544-6556. [Link]
-
Kumar, S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6586. [Link]
-
El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(15), 4875. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3537. [Link]
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Application Notes and Protocols for the Development of Cell-Based Assays for 4-(2-Bromophenyl)thiazole-2-carboxylic acid
Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including potent anticancer properties.[1][3][4] Approved drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib feature a thiazole core, underscoring its clinical significance.[1] These compounds exert their effects through diverse mechanisms, frequently targeting critical cellular processes like cell division and signaling.[1][2]
This guide provides a comprehensive framework for the initial cell-based characterization of a novel compound, 4-(2-Bromophenyl)thiazole-2-carboxylic acid. Given the rich history of related molecules, we hypothesize potential activity as an anticancer agent. The following protocols are designed as a logical, tiered approach, starting with broad assessments of cytotoxicity and progressing to more defined mechanistic studies. This workflow is crafted to efficiently build a biological profile for this new chemical entity, guiding further drug development efforts.
Experimental Characterization Workflow
The investigation of a novel compound's cellular activity is best approached through a systematic screening cascade. This ensures that initial resource-intensive experiments are focused on compounds with demonstrable biological effects. The workflow below outlines a logical progression from primary screening to detailed mechanism of action (MOA) studies.
Caption: The major phases and checkpoints of the eukaryotic cell cycle.
Protocol 2.1.1: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells with a flow cytometer, we can distinguish cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. [5] Materials:
-
Cells treated with the test compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
PI/RNase staining buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. [6]4. Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Protocol 2.1.2: Apoptosis Induction via Caspase-3/7 Activity Assay
A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This can be measured using a luminogenic substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating light.
Materials:
-
White, opaque 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 1.1 for 24, 48, and 72 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.
Section 2.2: Tubulin Polymerization Inhibition
Many thiazole-containing compounds are known to interfere with microtubule dynamics, either by stabilizing or destabilizing tubulin polymers. [7][8][9]This disruption leads to mitotic arrest and apoptosis. A cell-based assay can be used to visualize the effect of the compound on the microtubule network. [10][11]
Caption: Effect of a tubulin destabilizing agent on microtubule dynamics.
Protocol 2.2.1: Immunofluorescence Staining of the Microtubule Network
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: Alexa Fluor® 488-conjugated anti-mouse IgG
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the IC50 concentration of the compound for 6-24 hours. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In cells treated with a tubulin destabilizer, this network will appear diffuse and fragmented. Condensed chromatin (visualized by DAPI) is also indicative of mitotic arrest.
Section 2.3: Kinase Inhibition Profile
Thiazole derivatives are known to inhibit various protein kinases, including Aurora kinases, which are key regulators of mitosis. [12]A cell-based assay can be used to assess the compound's effect on the phosphorylation of a known kinase substrate. For Aurora A, a key substrate is Histone H3 at Serine 10, which is phosphorylated during mitosis.
Protocol 2.3.1: Western Blot for Phospho-Histone H3 (Ser10)
Materials:
-
Cells treated with the compound, synchronized in G2/M phase (e.g., using nocodazole).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the compound for a short period (e.g., 1-4 hours) in the presence of a mitotic arresting agent like nocodazole to enrich for the mitotic population.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. A decrease in the ratio of phospho-H3 to total H3 in compound-treated cells compared to the control indicates inhibition of Aurora kinase activity.
Part 3: Advanced Characterization - Reporter Gene Assays
Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways. [13][14]For instance, the NF-κB pathway is involved in inflammation, immunity, and cell survival, and its activity can be modulated by various small molecules. A luciferase reporter assay can provide a quantitative readout of the compound's effect on this pathway. [15]
Caption: Principle of a luciferase-based reporter gene assay.
Protocol 3.1: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line). [16]* White, opaque 96-well plates.
-
Compound dilutions.
-
Positive control activator (e.g., TNFα).
-
Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Step-by-Step Procedure:
-
Cell Seeding: Seed the reporter cell line in a white-walled 96-well plate at an appropriate density. Incubate for 18-24 hours. [17]2. Compound Pre-treatment (for inhibition studies): If assessing inhibition, pre-treat cells with serial dilutions of the test compound for 1 hour.
-
Stimulation: Add the activator (e.g., TNFα) to all wells except the unstimulated control. For activation studies, add only the test compound dilutions.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2. [17][18]5. Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent, which lyses the cells and contains the luciferase substrate. [17]Measure luminescence with a plate reader.
-
Analysis: Normalize the data to the vehicle control. A decrease in luminescence in the presence of the activator indicates inhibition of the NF-κB pathway, while an increase without the activator suggests direct activation of the pathway.
Data Interpretation and Future Directions
The collective data from this series of assays will form a comprehensive initial profile of this compound.
-
Primary Screening: Consistent IC50 values from both MTT and SRB assays across multiple cell lines would strongly indicate a genuine antiproliferative effect.
-
Mechanism of Action:
-
An accumulation of cells in the G2/M phase, coupled with microtubule disruption and caspase activation, would point towards a mechanism involving inhibition of tubulin polymerization. [9] * A decrease in the phosphorylation of a key mitotic substrate like Histone H3 would suggest kinase inhibition (e.g., Aurora kinases). [12]* Pathway Analysis: Modulation of a specific reporter gene assay can provide deeper insights into the signaling pathways affected by the compound.
-
Positive and compelling results from this initial characterization would warrant further investigation, including biochemical assays with purified proteins (e.g., tubulin polymerization or kinase activity assays), broader kinase profiling, and ultimately, evaluation in preclinical in vivo models.
References
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). PMC - PubMed Central. [Link]
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Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]
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Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). Methods in Molecular Biology. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC - NIH. [Link]
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Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers. [Link]
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MTT (Assay protocol). (2023). Protocols.io. [Link]
- Processes for preparing thiazole carboxylic acids. (n.d.).
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A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (n.d.). Journal of Pharmacological and Toxicological Methods. [Link]
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The Luciferase Reporter Assay: How it Works & Why You Should Use it. (2013). Bitesize Bio. [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). PMC - NIH. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open Archives. [Link]
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Cell Cycle Analysis. (n.d.). UWCCC Flow Cytometry Laboratory. [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central. [Link]
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NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online. [Link]
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Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.. [Link]
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Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. [Link]
-
Luciferase Assay: Principles, Purpose, and Process. (2025). Ubigene. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (n.d.). Bio-protocol. [Link]
-
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (n.d.). PMC - NIH. [Link]
-
A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Thiazole derivatives as tubulin polymerization inhibitors (combretastatin A4 analogs). (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]
-
Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate. [Link]
-
Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. (n.d.). AACR Journals. [Link]
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Application Notes & Protocols: Strategic Cross-Coupling of 4-(2-Bromophenyl)thiazole-2-carboxylic acid for Advanced Pharmaceutical Scaffolds
Introduction: The Strategic Value of 4-(2-Bromophenyl)thiazole-2-carboxylic acid
In the landscape of modern drug discovery, the assembly of complex molecular architectures with precision and efficiency is paramount. The title compound, this compound, represents a highly valuable and versatile building block. Its unique trifecta of functionalities—a sterically demanding ortho-substituted aryl bromide ripe for cross-coupling, a thiazole core prevalent in numerous bioactive molecules, and a carboxylic acid handle for further derivatization or to modulate physicochemical properties—positions it as a strategic starting material for the synthesis of novel pharmaceutical candidates.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate. We will delve into the mechanistic nuances and provide field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. A critical focus will be placed on navigating the inherent challenges posed by this substrate, namely the steric hindrance at the ortho-position of the phenyl ring and the electronic and coordinating effects of the thiazole-2-carboxylic acid moiety. The protocols herein are designed to be robust and serve as a strong foundation for researchers in medicinal chemistry and process development.
I. Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[1][2] In the context of this compound, this reaction enables the introduction of a diverse array of aryl and heteroaryl substituents, leading to complex biaryl structures.
Causality Behind Experimental Choices:
The primary challenges in the Suzuki-Miyaura coupling of this substrate are the steric hindrance imparted by the ortho-bromo substituent and the presence of the carboxylic acid. The ortho-substituent can significantly slow down the rate-determining oxidative addition step. Furthermore, the carboxylate, formed under basic reaction conditions, can potentially coordinate to the palladium center, leading to catalyst deactivation.[3] To overcome these hurdles, the selection of a highly active catalyst system is crucial. We recommend the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, which are known to facilitate the coupling of sterically hindered aryl halides.[1] The choice of base is also critical; a moderately strong base like K₃PO₄ is often effective and less likely to promote esterification or other side reactions with the carboxylic acid compared to stronger bases.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Bromophenyl)thiazole-2-carboxylic acid
Welcome to the technical support guide for 4-(2-Bromophenyl)thiazole-2-carboxylic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals effectively manage and overcome the poor aqueous solubility of this compound in experimental assays. Our goal is to ensure the generation of accurate, reproducible, and reliable data.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a molecule of interest in pharmaceutical and agrochemical research.[1] Its structure, which includes a hydrophobic bromophenyl group and a polar thiazole-carboxylic acid moiety, presents a classic solubility challenge. The carboxylic acid group (-COOH) makes its solubility highly dependent on pH.[2][3] At acidic or neutral pH, the carboxyl group is protonated and uncharged, reducing its affinity for aqueous media and promoting precipitation. Conversely, at basic pH (typically >2 units above its pKa), the group deprotonates to the carboxylate form (-COO⁻), significantly increasing aqueous solubility.[4]
Low aqueous solubility is a major hurdle in drug discovery, potentially leading to:
-
Underestimation of compound potency (false negatives).[5]
-
Erratic and irreproducible assay results.[5]
-
Compound precipitation in stock solutions or assay plates.[6]
-
Misleading structure-activity relationships (SAR).[5]
This guide provides systematic strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: The first and most critical step is to leverage the compound's acidic nature. The carboxylic acid moiety means its solubility is highly pH-dependent.[7] Prepare your stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer with a pH of 7.4 or higher. For acidic compounds, increasing the pH increases solubility.[4] A buffer pH of 7.4 is often sufficient to deprotonate the carboxylic acid, enhancing solubility.[5] If you are not constrained by assay conditions, you can test buffers with slightly higher pH (e.g., 8.0) for even better solubility.
Q2: What is the best organic solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for bioassays.[5][8] Prepare a primary stock solution at a high concentration (e.g., 10-20 mM) in 100% DMSO. This stock can then be used for serial dilutions.
Q3: I'm seeing precipitation after diluting my DMSO stock into the final assay buffer. What's happening?
A3: This is a common issue known as "compound crashing out." It occurs when the compound, stable in 100% DMSO, is rapidly transferred to a predominantly aqueous environment where its solubility is much lower. This often happens when the final assay concentration exceeds the compound's kinetic solubility limit.[9][10] To mitigate this, ensure the final concentration of DMSO in your assay is as high as tolerable (typically 0.1% to 1%) and that you are adding the DMSO stock directly to the final assay media with vigorous mixing, rather than to an intermediate aqueous solution.[5]
Q4: Can the solubilizing agents themselves affect my assay results?
A4: Absolutely. This is a critical consideration.
-
DMSO: Can interfere with biological assays, and concentrations above 1-2% are often cytotoxic to cells.[6][8][11] It can also affect enzyme kinetics through changes in solvent viscosity.[12]
-
pH: Altering the pH of your buffer can change protein conformation, enzyme activity, or cellular health.
-
Cyclodextrins/Surfactants: These can interact with proteins or cell membranes, potentially causing non-specific effects.
Crucially, you must always run a "vehicle control" containing the same concentration of the solubilizing agent (e.g., DMSO, adjusted pH buffer, cyclodextrin) as your test wells, but without the compound. This allows you to subtract any background signal or inhibitory effects from the agent itself.
Q5: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A5:
-
Kinetic Solubility: Measures the concentration of a compound that stays in solution after a small amount of DMSO stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours). It reflects the tendency to precipitate under typical HTS conditions.[13][14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by incubating an excess of the solid compound in a buffer for an extended period (e.g., >24 hours) until the solution is saturated.[9][13]
For most in vitro assays, kinetic solubility is more relevant because the experimental timeframe is short.[14] You are trying to create a temporarily stable, supersaturated solution for the duration of the assay.[5]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter and provides a logical sequence of steps to resolve them.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Action Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | 1. Final concentration exceeds aqueous solubility. 2. Buffer pH is too low (acidic/neutral). 3. Insufficient mixing. | 1. Check Buffer pH: Ensure your final assay buffer is at pH ≥ 7.4. Consider testing pH 8.0 if your assay tolerates it.[7] 2. Reduce Final Concentration: Your target concentration may be too high. Reduce the highest concentration in your dose-response curve.[5] 3. Improve Mixing: Add the DMSO stock directly to the final assay buffer while vortexing or using vigorous pipette mixing to avoid localized high concentrations that promote precipitation.[5] |
| Stock solution in 100% DMSO appears cloudy or has visible crystals. | 1. Concentration exceeds solubility limit even in DMSO. 2. Compound absorbed water, reducing DMSO's solvating power. 3. Precipitation occurred during freeze-thaw cycles. | 1. Warm & Sonicate: Gently warm the vial to 30-37°C and sonicate for 5-10 minutes. Visually inspect for clarity.[6] 2. Filter the Stock: If warming does not work, centrifuge the stock at high speed and carefully transfer the supernatant to a new tube. Quantify the concentration of this clarified stock via HPLC-UV or a similar method. 3. Store Properly: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and use DMSO with low water content.[5] |
| Assay results are highly variable and not reproducible. | 1. Undetected microprecipitation is occurring in the assay plate. 2. The compound is adsorbing to the plasticware. | 1. Visual Inspection: Before reading the plate, inspect each well under a microscope for signs of precipitation.[15] 2. Add Serum/BSA: If compatible with your assay, adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.01-0.1%) to the assay buffer can act as a carrier protein and help keep hydrophobic compounds in solution. 3. Consider Alternative Solubilizers: If the problem persists, move to more advanced strategies like using cyclodextrins (see Protocol 2). |
| Potency (e.g., IC50) appears much lower than expected or hits a plateau. | 1. The compound has precipitated at higher concentrations. The actual concentration in solution is much lower than the nominal concentration. | 1. Determine Kinetic Solubility: Run a kinetic solubility assay (see Protocol 3) to find the maximum soluble concentration under your assay conditions.[10] 2. Limit Maximum Concentration: Do not test your compound at concentrations significantly above its measured kinetic solubility limit. The dose-response curve is only meaningful up to this point.[5] |
Step-by-Step Experimental Protocols
Protocol 1: Basic Solubilization Using pH and a Co-Solvent (DMSO)
This protocol is the first-line approach for this compound.
Objective: To prepare a working solution by leveraging pH adjustment and a DMSO co-solvent.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Aqueous assay buffer (e.g., PBS, HEPES, Tris)
-
1 M NaOH and 1 M HCl for pH adjustment
-
Calibrated pH meter
-
Vortex mixer and sonicator
Methodology:
-
Prepare pH-Adjusted Assay Buffer:
-
Take your standard assay buffer and, while monitoring with a pH meter, slowly add 1 M NaOH to adjust the pH to 7.4. If your assay can tolerate it, preparing a separate buffer at pH 8.0 is a good secondary option to test.
-
Ensure all other buffer components are compatible with the new pH.
-
-
Prepare a 10 mM Primary Stock in 100% DMSO:
-
Accurately weigh out the required amount of solid compound. Molecular Weight of the related 4-(4-Bromophenyl)thiazole-2-carboxylic acid is 284.13 g/mol ; use the specific MW for your compound.[16]
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 2-3 minutes. If solids remain, sonicate the vial in a water bath for 10-15 minutes. Gently warming to ~37°C can also help.
-
Visually inspect to ensure the solution is completely clear. This is your Primary Stock .
-
-
Prepare Intermediate Dilutions in 100% DMSO:
-
Perform serial dilutions from your 10 mM Primary Stock using 100% DMSO to create a set of intermediate stocks. This is preferable to diluting in aqueous buffer, which can cause precipitation.[5]
-
-
Prepare Final Working Solutions (Dosing):
-
Directly add a small aliquot of your DMSO intermediate stock to the pH-adjusted assay buffer. For example, to achieve a 100 µM final concentration with 1% DMSO, add 1 µL of a 10 mM DMSO stock to 99 µL of buffer.
-
Crucial Step: Add the DMSO stock to the buffer (not the other way around) and immediately mix vigorously (e.g., vortex or pipette mix 10-15 times) to rapidly disperse the compound and prevent precipitation.[5]
-
-
Run Controls:
-
Vehicle Control: Prepare a well with assay buffer + the highest concentration of DMSO used in your experiment (e.g., 1%).
-
Positive/Negative Controls: Ensure these are prepared with the same final DMSO concentration as your test compound.
-
Protocol 2: Advanced Solubilization Using Cyclodextrins
Use this method if pH adjustment and DMSO are insufficient. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating poorly soluble molecules to increase their apparent solubility.[17][][19]
Objective: To enhance solubility by forming an inclusion complex with a cyclodextrin.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[20]
Methodology:
-
Prepare a Cyclodextrin-Containing Buffer:
-
Dissolve HP-β-CD in your pH 7.4 assay buffer to a final concentration of 1-10 mM. Start with a lower concentration and increase if necessary. The optimal concentration must be determined empirically.
-
-
Prepare Compound Stock:
-
Prepare a 10 mM Primary Stock of your compound in 100% DMSO as described in Protocol 1.
-
-
Dosing into Cyclodextrin Buffer:
-
Add a small aliquot of the DMSO stock directly into the HP-β-CD-containing buffer.
-
Mix vigorously. It is beneficial to allow the solution to incubate for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex before adding it to the final assay.
-
-
Run Controls:
-
Vehicle Control: It is critical to run a control containing both DMSO and HP-β-CD at the same final concentrations as your test wells to account for any combined effects on the assay.
-
Protocol 3: Determination of Kinetic Solubility by Turbidimetry
This assay helps you define the upper concentration limit for your experiments.
Objective: To estimate the concentration at which the compound begins to precipitate under assay-like conditions.[14]
Methodology:
-
Prepare Compound Plate: In a 96-well clear plate, perform serial dilutions of your compound's 10 mM DMSO stock in 100% DMSO.
-
Prepare Assay Plate: Add the appropriate volume of your pH-adjusted assay buffer to a new 96-well clear, flat-bottom plate.
-
Transfer and Mix: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the assay plate. Mix immediately and thoroughly.
-
Incubate: Let the plate incubate at room temperature for 1-2 hours.
-
Read Turbidity: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 500-700 nm, using a plate reader. An increase in absorbance indicates light scattering from precipitated particles.
-
Analyze Data: Plot the absorbance vs. the nominal compound concentration. The concentration at which the absorbance begins to rise sharply above the baseline is the estimated kinetic solubility.
Visualizations and Decision Workflow
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a logical progression for addressing the solubility of this compound.
Caption: Decision workflow for solubilizing the target compound.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic moiety by cyclodextrin.
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Loftsson, T., & Brewster, M. E. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(7), 1334. [Link]
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Shaw, D. E., et al. (2014). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 57(17), 7196–7211. [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Ibsen, M. S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2735–2743. [Link]
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Reddit. (2021). Does anyone know how pH affects solubility?? Retrieved from [Link]
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Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
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Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
-
Ibsen, M. S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2735-2743. [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1375-1382. [Link]
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Cano-Vega, M. A., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 957. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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dos Santos, J. F. Q., et al. (2023). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Pharmaceutics, 15(7), 1953. [Link]
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Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1332-1340. [Link]
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Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883. [Link]
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Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
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Kumar, S., & Saini, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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Chad's Prep. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]
-
Fernandes, C. M., et al. (2018). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Molecules, 23(6), 1356. [Link]
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Streng, W. H., & Yu, H. (1998). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 1077-1085. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1265-1271. [Link]
-
Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Wenlock, M. C., & Austin, R. P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry, 2(4), 533-542. [Link]
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PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]
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Technical Support Center: HPLC Method Development for 4-(2-Bromophenyl)thiazole-2-carboxylic acid
Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(2-Bromophenyl)thiazole-2-carboxylic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, analytical scientists, and drug development professionals to provide both practical steps and the scientific rationale behind them.
Section 1: Initial Method Development & Analyte Characterization
This section addresses the foundational questions and decisions you'll make when starting your method development journey. Understanding the analyte's physicochemical properties is the first principle of any successful separation.
FAQ: Where do I begin when developing an HPLC method for this compound?
Answer: The most critical feature of your analyte, this compound, is the carboxylic acid group. This makes the compound acidic and its ionization state will be dependent on the mobile phase pH. The bromophenyl and thiazole rings provide hydrophobicity and a strong chromophore for UV detection.
A successful method development strategy begins with these three considerations:
-
Analyte Ionization Control: The primary goal is to ensure the analyte is in a single, consistent ionization state throughout the analysis. For a carboxylic acid, this is achieved by suppressing its ionization into the carboxylate form. This is done by maintaining a low mobile phase pH, typically at least 1.5 to 2 pH units below the analyte's pKa.[1][2][3] This minimizes peak tailing and ensures reproducible retention.
-
Separation Mode: Given the analyte's structure, which combines polar (carboxylic acid) and non-polar (bromophenyl, thiazole) regions, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[4][5] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.
-
Detection: The presence of aromatic rings suggests strong ultraviolet (UV) absorbance. A preliminary scan of the analyte in your sample diluent using a UV-Vis spectrophotometer will help you determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
FAQ: How do I select the right HPLC column?
Answer: Column selection is pivotal for achieving good selectivity and peak shape. For this compound, a standard C18 column is the workhorse and the recommended starting point.
Causality Behind the Choice: The retention mechanism in RP-HPLC is primarily based on hydrophobic interactions between the analyte and the stationary phase.[5] The bromophenyl and thiazole moieties of your analyte will interact with the C18 alkyl chains.
-
Primary Recommendation (Starting Point): A modern, high-purity silica C18 column with end-capping. End-capping is crucial as it deactivates residual silanol groups on the silica surface. These silanols are acidic and, if left exposed, can cause strong, undesirable secondary interactions with polar functional groups, leading to severe peak tailing.[6][7]
-
Alternative Options for Troubleshooting:
-
Phenyl Phase: If you have closely eluting, structurally similar impurities, a Phenyl column can offer alternative selectivity. It separates based on hydrophobic interactions but also engages in π-π interactions with the aromatic rings of your analyte, potentially resolving critical pairs.[1]
-
Polar-Embedded Phase: If you struggle with retention or peak shape even with a standard C18, a polar-embedded column (e.g., amide or carbamate) can be beneficial. These phases are compatible with highly aqueous mobile phases and offer different selectivity profiles.[7]
-
Mixed-Mode Phases: For challenging separations involving polar acidic compounds, novel mixed-mode columns that combine C18 with a positively charged functional group can provide enhanced retention and unique selectivity.[8]
-
FAQ: What is the optimal mobile phase for this acidic compound?
Answer: The mobile phase composition directly controls retention and selectivity. For this analyte, a buffered aqueous solution mixed with an organic solvent is standard.
Key Components & Their Rationale:
-
Aqueous Component (Mobile Phase A): This should be an acidic buffer. Using a buffer is non-negotiable because it resists small changes in pH, ensuring the analyte's ionization state remains constant, which is the key to robust and reproducible chromatography.[2][3]
-
Choosing the pH: Aim for a pH between 2.5 and 3.5. This is well below the typical pKa of a carboxylic acid (~4-5), ensuring it remains in its neutral, protonated form (-COOH).
-
Buffer Selection: A phosphate or formate buffer is an excellent choice. Formate buffers are volatile and ideal for LC-MS applications.[2][9] A buffer is most effective within ±1 pH unit of its pKa.[1][2] For example, a formate buffer (pKa ~3.75) is effective in the pH range of 2.75-4.75.
-
-
Organic Component (Mobile Phase B): Acetonitrile is the preferred organic solvent to start with. It generally provides sharper peaks, lower viscosity (leading to lower backpressure), and better UV transparency at low wavelengths compared to methanol.[10]
-
Initial Gradient: A good starting point is a generic gradient from ~5-10% Acetonitrile to 95% Acetonitrile over 20-30 minutes. This will help elute the analyte and any potential impurities, giving you a full picture of your sample complexity.
Section 2: Protocols and Workflows
This section provides actionable, step-by-step procedures to get your analysis underway.
Experimental Protocol: A Starting Point HPLC Method
This protocol is a robust starting point. Optimization will be required based on your specific sample and system.
1. Analyte & Standard Preparation:
- Diluent: Prepare a mixture of Water:Acetonitrile (e.g., 50:50 v/v). This ensures solubility and compatibility with the initial mobile phase conditions.
- Stock Solution: Accurately weigh and dissolve this compound in the diluent to a concentration of ~1.0 mg/mL.
- Working Standard: Dilute the stock solution to a working concentration of ~0.1 mg/mL (or 100 µg/mL).
2. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Weigh the appropriate amount of monobasic potassium phosphate, dissolve in HPLC-grade water, and adjust the pH to 2.8 using phosphoric acid. Filter through a 0.45 µm filter.
- Mobile Phase B (Organic): HPLC-grade Acetonitrile.
- Degassing: Ensure both mobile phases are adequately degassed using an inline degasser, sonication, or helium sparging.
3. Suggested HPLC Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for RP-HPLC; provides good efficiency and capacity. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.8 | Suppresses ionization of the carboxylic acid to ensure good peak shape.[2] |
| Mobile Phase B | Acetonitrile | Good eluting strength and UV transparency. |
| Gradient | 10% B to 95% B in 20 min; Hold at 95% B for 5 min; Return to 10% B in 1 min; Equilibrate for 4 min. | A scouting gradient to determine the approximate retention time and sample complexity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Vol. | 10 µL | A reasonable starting volume to avoid overloading. |
| Detection | UV Diode Array Detector (DAD) at 254 nm or λ-max | Monitor at a common wavelength and collect spectral data to confirm peak identity and purity. |
Workflow: Systematic HPLC Method Development
The following diagram outlines a logical workflow for developing and optimizing your HPLC method.
Caption: A systematic workflow for HPLC method development.
Section 3: Troubleshooting Common Issues
Even with a well-designed starting point, challenges are common. This section provides solutions to frequently encountered problems.
FAQ: My peak is tailing badly. What's causing this and how do I fix it?
Answer: Peak tailing is the most common issue for ionizable compounds and is typically caused by unwanted secondary interactions or improper mobile phase pH.[6] A USP tailing factor greater than 1.5 often requires investigation.[7]
Primary Causes & Solutions:
-
Cause: Insufficiently Suppressed Ionization. If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized (COO-) and neutral (COOH) forms exists, leading to tailing.
-
Cause: Secondary Silanol Interactions. Residual silanols on the silica backbone of the column can interact with the polar carboxylic acid group.
-
Solution 1: Use a modern, high-quality, end-capped C18 column. If your column is old, it may be failing; replace it.
-
Solution 2: Add a competitive agent to the mobile phase. A small amount of an acid like trifluoroacetic acid (TFA) at 0.05-0.1% can act as an ion-pairing agent and sharpen peaks, though it can suppress MS signals.
-
-
Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, causing tailing.
-
Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was the issue.
-
-
Cause: Extra-column Effects or Column Failure. A void at the head of the column or a partially blocked frit can distort the sample path.
FAQ: My retention time is shifting. What should I check?
Answer: Retention time (RT) instability is a sign of an uncontrolled variable in your system.
Troubleshooting Checklist:
-
Column Equilibration: Is the column fully equilibrated with the starting mobile phase conditions before each injection? A minimum of 10 column volumes is recommended for equilibration.
-
Mobile Phase Preparation: Was the mobile phase prepared fresh? Is the buffer concentration adequate? Inconsistent pH from batch to batch is a common cause of RT drift for ionizable compounds.[3]
-
Pump Performance: Are the pumps delivering a consistent mobile phase composition? Check for pressure fluctuations. A leaky check valve can cause inconsistent flow and RT shifts.
-
Column Temperature: Is the column thermostat stable? Fluctuations in temperature will cause RT to shift.
-
Column Aging: Over time, the stationary phase can degrade, especially at pH extremes, leading to a gradual shift in retention.
Workflow: Troubleshooting Common HPLC Issues
This decision tree can guide your troubleshooting process for common chromatographic problems.
Caption: A decision tree for troubleshooting common HPLC problems.
Section 4: Advanced Topics & Method Validation
Once your method is optimized, it often needs to be validated for its intended purpose, especially in regulated environments. A key part of this is demonstrating specificity through forced degradation studies.
FAQ: How do I perform a forced degradation study for this compound?
Answer: A forced degradation or stress testing study is essential for developing a "stability-indicating" method. The goal is to intentionally degrade the analyte to ensure that the degradation products do not co-elute with the main peak, proving the method's specificity.[12][13] These studies are a regulatory expectation outlined in the ICH Q1A(R2) guideline.[12][14]
Procedure Overview:
-
Goal: Achieve 5-20% degradation of the active ingredient.[14][15] Complete destruction of the analyte is not useful.
-
Prepare Solutions: Prepare separate solutions of this compound (e.g., at 0.1 mg/mL).
-
Apply Stress Conditions: Expose the solutions to the following conditions, analyzing samples at various time points (e.g., 2, 8, 24 hours) until the target degradation is achieved.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C. (Note: Neutralize with acid before injection).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Heat solution at 80 °C. Also, test the solid powder.
-
Photolytic: Expose solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using your developed HPLC method with a photodiode array (PDA) detector.
-
Peak Purity: Use the PDA to assess the peak purity of the main analyte peak in each stressed sample. This helps confirm that no degradation products are co-eluting.
-
Mass Balance: Account for the loss in the main peak area with the sum of the areas of the degradation product peaks.
-
This study demonstrates that your method can accurately quantify the analyte in the presence of its potential degradation products, which is a cornerstone of a validated analytical procedure.[12]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
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Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
-
Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]
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Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
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Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
European Medicines Agency. (2024). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]
-
Khan, M. A., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Current Analytical Chemistry, 14(5), 453-458. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]
-
Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Han, J., & Borchers, C. H. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2676–2686. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC?. [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- Google Patents. (2016).
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- 15. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Bromophenylthiazoles: A Head-to-Head Comparison of Synthetic Routes
For researchers, scientists, and professionals in the field of drug development, the synthesis of substituted thiazoles, particularly bromophenylthiazoles, is a critical task. The thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds due to its diverse pharmacological activities. The inclusion of a bromophenyl moiety often enhances potency and allows for further functionalization, making these compounds highly valuable in medicinal chemistry.
This in-depth technical guide provides a head-to-head comparison of three distinct and prominent synthetic routes to bromophenylthiazoles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, practical advantages and disadvantages, and provide detailed, field-tested experimental protocols for each method. Our goal is to equip you with the necessary insights to make informed decisions for your specific synthetic challenges.
The Landscape of Bromophenylthiazole Synthesis
The choice of an optimal synthetic strategy is governed by a multitude of factors, including the desired substitution pattern, availability and cost of starting materials, scalability, and overall reaction efficiency. In this guide, we will dissect and compare the following key methodologies:
-
The Classical Hantzsch Thiazole Synthesis: A time-honored and reliable method involving the condensation of a pre-formed α-haloketone with a thioamide or thiourea.
-
The One-Pot Hantzsch-Style Synthesis: An efficiency-focused variation where the α-haloketone is generated in situ, streamlining the workflow and minimizing the handling of lachrymatory intermediates.
-
Modern C-H Arylation Strategies: A contemporary approach that forges a direct bond between a thiazole C-H bond and a bromophenyl group, often mediated by a transition metal catalyst.
Route 1: The Enduring Classic - Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry due to its reliability and generally high yields.[1][2][3] The core of this reaction is the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant. For the synthesis of 2-amino-4-(4-bromophenyl)thiazole, this translates to the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea.
Mechanistic Rationale:
The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in the α-bromoketone. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline intermediate leads to the formation of the aromatic thiazole ring.[4]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Advantages:
-
High Yields: This method is known for producing excellent yields, often exceeding 80-90%.[2]
-
Reliability: The Hantzsch synthesis is a robust and well-established reaction with a high rate of success.
-
Readily Available Starting Materials: The required α-bromoketones and thiourea are commercially available or can be easily synthesized.
Disadvantages:
-
Lachrymatory Intermediates: α-haloketones are often lachrymatory and require careful handling in a well-ventilated fume hood.
-
Two-Step Process: The synthesis of the α-haloketone is a separate step, adding to the overall reaction time and purification efforts.
Experimental Protocol: Classical Hantzsch Synthesis of 4-(4-Bromophenyl)-2-aminothiazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-(4-bromophenyl)ethanone (10 mmol, 2.78 g) and thiourea (12 mmol, 0.91 g).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Filter the solid product and wash with cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 4-(4-bromophenyl)-2-aminothiazole.
Route 2: The Efficient Alternative - One-Pot Hantzsch-Style Synthesis
To circumvent the issues associated with handling α-haloketones, one-pot procedures have been developed where the α-halogenation and subsequent cyclization occur in the same reaction vessel.[5][6] This approach enhances the overall efficiency and safety of the synthesis. A common method involves the reaction of an acetophenone derivative with a halogenating agent, such as N-bromosuccinimide (NBS) or iodine, in the presence of thiourea.
Mechanistic Rationale:
The reaction begins with the in situ α-bromination of the 4-bromoacetophenone, catalyzed by an appropriate reagent. The resulting α-bromo-4-bromoacetophenone is not isolated but immediately reacts with thiourea via the classical Hantzsch pathway as described above.
Caption: One-Pot Synthesis of Bromophenylthiazole.
Advantages:
-
Increased Efficiency: By combining two steps into one, this method saves time and resources.
-
Improved Safety: Avoids the isolation and handling of lachrymatory α-haloketones.
-
Atom Economy: Generally leads to less waste compared to the two-step classical approach.
Disadvantages:
-
Potential for Side Reactions: The presence of the halogenating agent and other reagents in the same pot can sometimes lead to side products, potentially lowering the yield of the desired product.
-
Optimization Required: Reaction conditions may require more careful optimization to ensure both efficient halogenation and cyclization.
Experimental Protocol: One-Pot Synthesis of 4-(4-Bromophenyl)-2-aminothiazole
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromoacetophenone (10 mmol, 1.99 g) and thiourea (12 mmol, 0.91 g) in 40 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of iodine (1 mmol, 0.25 g).
-
Reflux: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Neutralization and Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
Route 3: The Modern Approach - Palladium-Catalyzed Direct C-H Arylation
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules.[7] Direct C-H arylation offers a highly convergent and atom-economical route to biaryl compounds, including arylthiazoles. In this approach, a C-H bond on the thiazole ring is directly coupled with an aryl halide, such as a bromophenyl derivative.
Mechanistic Rationale:
The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium catalyst. This is followed by a concerted metalation-deprotonation (CMD) step where the thiazole C-H bond is cleaved. Reductive elimination from the resulting palladium intermediate furnishes the desired arylthiazole and regenerates the active catalyst.
Caption: Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Advantages:
-
High Atom Economy: This method avoids the need for pre-functionalized starting materials, leading to less waste.
-
Convergent Synthesis: Allows for the rapid assembly of complex molecules from simpler building blocks.
-
Broad Substrate Scope: Can often be applied to a wide range of thiazole and aryl halide derivatives.
Disadvantages:
-
Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Regioselectivity Issues: Depending on the substitution pattern of the thiazole, mixtures of regioisomers can be formed, complicating purification.
-
Harsh Conditions: Some C-H arylation protocols require high temperatures and strong bases.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of 2-Aminothiazole
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-aminothiazole (10 mmol, 1.00 g), 1-bromo-4-iodobenzene (12 mmol, 3.39 g), palladium(II) acetate (0.2 mmol, 45 mg), and a suitable phosphine ligand (e.g., SPhos, 0.4 mmol, 164 mg).
-
Reagent Addition: Add a base such as potassium carbonate (20 mmol, 2.76 g) and a high-boiling point solvent like dimethylacetamide (DMA) (40 mL).
-
Reaction: Heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-amino-5-(4-bromophenyl)thiazole.
Head-to-Head Performance Comparison
| Parameter | Route 1: Classical Hantzsch | Route 2: One-Pot Hantzsch-Style | Route 3: Direct C-H Arylation |
| Typical Yield | 85-95% | 75-90% | 60-85% |
| Reaction Time | 2-4 hours (excluding α-haloketone synthesis) | 4-8 hours | 12-24 hours |
| Typical Temperature | Reflux (e.g., Ethanol, ~78 °C) | Reflux (e.g., Ethanol, ~78 °C) | 120-150 °C |
| Key Reagents | α-Bromoketone, Thiourea | Acetophenone, Halogenating Agent, Thiourea | Thiazole, Aryl Halide, Pd Catalyst, Ligand, Base |
| Safety Concerns | Lachrymatory α-haloketones | In-situ generation of hazardous reagents | High temperatures, potentially pyrophoric ligands |
| Cost-Effectiveness | Generally cost-effective | More cost-effective than classical Hantzsch | Can be expensive due to palladium catalyst and ligands |
| Scalability | Readily scalable | Scalable with careful optimization | Can be challenging to scale up due to catalyst cost and reaction conditions |
Conclusion and Recommendations
The synthesis of bromophenylthiazoles is a well-trodden path in medicinal chemistry, with several reliable routes at the disposal of the synthetic chemist.
-
For reliability and high yields on a moderate scale, the Classical Hantzsch Synthesis remains an excellent choice , provided the necessary precautions are taken when handling α-haloketones.
-
For improved efficiency and safety, particularly in a discovery setting, the One-Pot Hantzsch-Style Synthesis offers a compelling alternative. It streamlines the workflow and minimizes exposure to hazardous intermediates.
-
For projects requiring late-stage functionalization or the exploration of novel chemical space, Palladium-Catalyzed Direct C-H Arylation is a powerful and modern approach. While it may require more optimization and investment in catalysts, its convergency and atom economy are significant advantages.
Ultimately, the "best" synthetic route is contingent upon the specific goals of the research program, available resources, and the scale of the synthesis. By understanding the nuances of each method, researchers can strategically select the most appropriate pathway to accelerate their drug discovery and development efforts.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 51(S1), E231-E238.
- Kumbhare, R. M., & Dadmal, S. M. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Current Chemistry Letters, 11(4), 361-366.
- Mishra, D., Fatima, A., Rout, C., & Singh, R. (2015).
- Narender, M., Reddy, M. S., Kumar, V. P., Srinivas, B., Sridhar, R., Nageswar, Y. V. D., & Rao, K. R. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472.
- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.
- Shaaban, M. R., El-Sayed, N. N. E., & El-wahab, A. H. F. A. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58.
- Yin, G., Ma, J., Shi, H., & Tao, Q. (2012).
- Zhu, Y. S., Shi, B., Fang, R., Wang, X., & Jing, H. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 12(30), 5773-5780.
- Zareen, A., & Siddiqui, H. L. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(2-Bromophenyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel molecule like 4-(2-Bromophenyl)thiazole-2-carboxylic acid, establishing robust and reliable analytical methods for its quantification is a critical step. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. More importantly, it details the crucial process of cross-validation to ensure consistency and reliability between these methods, a cornerstone of regulatory compliance and sound scientific practice.
The Central Role of Cross-Validation in Analytical Method Lifecycle
Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose.[1][2][3] However, in the dynamic environment of drug development, it is often necessary to employ multiple analytical methods for the same analyte. This could be due to method transfers between laboratories, the need for a more sensitive method for metabolite studies, or the use of a simpler method for routine quality control. Cross-validation is the formal process of comparing two analytical procedures to demonstrate that they provide equivalent results, within predefined acceptance criteria, for the same set of samples.[4] This ensures data integrity and consistency throughout the lifecycle of the drug product.
This guide will delve into the validation of two distinct methods for this compound and the subsequent cross-validation, providing a framework for researchers to apply to their own analytical challenges.
Physicochemical Properties of this compound: An Informed Assumption
-
UV Absorbance: The presence of the phenyl and thiazole chromophores suggests strong UV absorbance in the range of 250-320 nm. For the purpose of this guide, we will assume a λmax of approximately 285 nm.
-
Solubility: The carboxylic acid moiety imparts some polarity, but the bromophenyl group suggests it will be more soluble in organic solvents or mixtures of organic solvents and water.
-
pKa: The carboxylic acid group will have an acidic pKa, likely in the range of 3-4. This is a critical parameter for selecting the appropriate pH for the mobile phase in reverse-phase HPLC to ensure consistent retention and peak shape.
These assumed properties form the basis for the development of the following analytical methods.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is a suitable choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. The separation is based on the differential partitioning of the analyte between the two phases. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.
Experimental Protocol: RP-HPLC-UV Method Validation
Objective: To validate a precise, accurate, and linear RP-HPLC-UV method for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
Validation Parameters and Hypothetical Data:
The validation of this method will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][4]
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from placebo and degradation products. |
| Linearity (Range: 1-100 µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters | Passed (Flow rate ±0.1 mL/min, Mobile phase composition ±2%) |
Visualization of the HPLC-UV Validation Workflow
Caption: Workflow for the validation of the HPLC-UV analytical method.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first mass analyzer (Q1), a specific precursor ion (the ionized molecule of interest) is selected. This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.
Experimental Protocol: LC-MS/MS Method Validation
Objective: To validate a highly sensitive, selective, and accurate LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., human plasma).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | [M-H]⁻ → Product Ion (e.g., 282.0 → 238.0 m/z) |
| Internal Standard (IS) | Isotopically labeled this compound (e.g., ¹³C₆-labeled) |
Validation Parameters and Hypothetical Data:
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No interfering peaks in blank plasma at the retention times of the analyte and IS | Passed |
| Linearity (Range: 0.1-100 ng/mL) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 |
| Accuracy (% Recovery) | 85.0% - 115.0% (LLOQ: 80.0% - 120.0%) | 92.5% - 108.3% |
| Precision (RSD%) | Intra-day & Inter-day: ≤ 15.0% (LLOQ: ≤ 20.0%) | Intra-day: ≤ 8.5% Inter-day: ≤ 11.2% |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10:1, with acceptable accuracy and precision | 0.1 ng/mL |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Passed |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Stable under various storage and processing conditions | Passed (Freeze-thaw, bench-top, long-term) |
Visualization of the LC-MS/MS Validation Workflow
Caption: Workflow for the validation of the LC-MS/MS analytical method.
Cross-Validation: Bridging the Gap Between Methods
With both the HPLC-UV and LC-MS/MS methods validated for their intended purposes, the next critical step is to perform a cross-validation to ensure that the data generated by both methods are comparable.
Experimental Design:
A set of quality control (QC) samples at low, medium, and high concentrations are prepared. A minimum of three replicates at each concentration should be analyzed by both the HPLC-UV and LC-MS/MS methods.
Acceptance Criteria:
The mean concentration obtained from the two methods for each QC level should not differ by more than 15%. The overall mean difference between the two methods should also be within ±15%.
Statistical Analysis:
A paired t-test can be used to determine if there is a statistically significant difference between the results obtained from the two methods. Bland-Altman plots are also a powerful tool for visualizing the agreement between two quantitative measurements.[8][9]
Hypothetical Cross-Validation Data:
Table 3: Cross-Validation Results for this compound
| QC Level | Nominal Conc. (µg/mL) | HPLC-UV Mean Conc. (µg/mL) | LC-MS/MS Mean Conc. (µg/mL) | % Difference |
| Low | 5 | 4.95 | 5.10 | +3.0% |
| Medium | 50 | 50.8 | 49.6 | -2.4% |
| High | 90 | 91.2 | 89.5 | -1.9% |
| Overall Mean Difference | -0.43% |
In this hypothetical scenario, the percentage difference for each QC level and the overall mean difference are well within the ±15% acceptance criteria, demonstrating the successful cross-validation of the two methods.
Visualization of the Cross-Validation Process
Caption: The process of cross-validating two analytical methods.
Conclusion: A Unified Approach to Analytical Data Integrity
This guide has provided a comprehensive framework for the validation and subsequent cross-validation of two distinct analytical methods for the quantification of this compound. The HPLC-UV method offers simplicity and robustness for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, particularly for complex biological matrices.
The successful cross-validation of these methods ensures that data generated across different platforms and at different stages of the drug development lifecycle are reliable and interchangeable. By adhering to rigorous validation and cross-validation protocols, researchers and scientists can have the utmost confidence in their analytical data, a critical component in the journey of bringing safe and effective medicines to patients.
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"benchmarking 4-(2-Bromophenyl)thiazole-2-carboxylic acid against known inhibitors"
An In-Depth Guide to Benchmarking 4-(2-Bromophenyl)thiazole-2-carboxylic acid Against Known Metabolic Enzyme Inhibitors
Introduction: Uncovering the Therapeutic Potential of a Novel Thiazole Derivative
The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1] Compounds incorporating a phenyl-thiazole core have shown promise in anticancer research, targeting critical cellular processes like cell division and cytoskeletal formation.[2][3] This guide focuses on This compound , a novel compound whose precise biological target remains to be fully elucidated.
Given the structural similarities to other reported anticancer agents and the central role of metabolic reprogramming in cancer, we hypothesize that this compound may exert its effects by targeting key enzymes in cellular metabolism. Cancer cells often exhibit a heavy reliance on glycolysis for energy production, even in the presence of oxygen (the Warburg effect). This makes enzymes in and around the glycolytic pathway attractive targets for therapeutic intervention.[4]
This guide, therefore, presents a comprehensive framework for benchmarking this compound against known inhibitors of two pivotal metabolic enzymes: Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH) . LDH is crucial for anaerobic glycolysis, while MDH is a key component of the tricarboxylic acid (TCA) cycle.[5][6] By systematically evaluating its inhibitory potential against these enzymes and comparing it to established inhibitors, we can gain valuable insights into its mechanism of action and therapeutic potential.
Benchmarking Philosophy: A Multi-Tiered Investigative Approach
A robust benchmarking study for a novel compound with a hypothetical target requires more than a single-point assay. It necessitates a logical, multi-tiered approach that builds from biochemical validation to cellular-level effects. This ensures that our findings are not only accurate but also physiologically relevant. Our strategy is built on the following pillars:
-
Initial Enzymatic Screening: The first step is to validate our hypothesis by determining if this compound has any inhibitory activity against our chosen targets, LDH and MDH.
-
Potency Determination (IC50): If inhibitory activity is observed, we must quantify its potency. The half-maximal inhibitory concentration (IC50) is the gold standard for this, providing a quantitative measure of how much of the compound is needed to inhibit the enzyme's activity by 50%.[7]
-
Comparative Analysis: The potency of our test compound will be directly compared against well-characterized, known inhibitors of LDH and MDH. This contextualizes its efficacy.
-
Cell-Based Validation: Ultimately, a compound's utility depends on its activity within a living system. Cell-based assays will be employed to determine if the biochemical inhibition translates to measurable effects on cellular metabolism and viability.[8]
This structured workflow provides a self-validating system. The biochemical data provide a mechanistic basis for the observations in the more complex cellular environment.
Experimental Protocols & Methodologies
I. Biochemical Assays: In Vitro Enzyme Inhibition
The foundational step is to assess the direct interaction between this compound and the target enzymes. We will use spectrophotometric assays, which are reliable, cost-effective, and allow for real-time monitoring of enzyme activity.[9]
-
Test Compound: this compound
-
Target 1: Lactate Dehydrogenase (LDH)
-
Known Inhibitor (Benchmark): Oxamic acid. Oxamic acid is a well-established competitive inhibitor of LDH.[5]
-
-
Target 2: Malate Dehydrogenase (MDH)
-
Known Inhibitor (Benchmark): MDH1/2-IN-1. This is a potent inhibitor of both MDH1 and MDH2.[10]
-
The following protocol outlines the steps for determining the IC50 value for each compound against its respective target enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Oxamic acid, and MDH1/2-IN-1 in a suitable solvent (e.g., DMSO).
-
Prepare assay buffers:
-
LDH Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
MDH Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5).
-
-
Prepare substrate solutions:
-
LDH Substrate: Pyruvate.
-
MDH Substrate: Oxaloacetate.
-
-
Prepare cofactor solution: NADH (for both assays).
-
Prepare enzyme solutions (LDH and MDH) in their respective assay buffers. The final concentration of the enzyme should be carefully chosen to ensure a linear reaction rate during the measurement period.
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution of the test compound and the known inhibitors. A typical starting concentration might be 100 µM, with 10-12 dilution points.
-
To each well, add:
-
Assay Buffer
-
NADH solution (to a final concentration of ~150-200 µM)
-
The serially diluted inhibitor or vehicle control (e.g., DMSO).
-
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (pyruvate for LDH, oxaloacetate for MDH).
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm over time (corresponding to the oxidation of NADH to NAD+). The rate of this decrease is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the rates, setting the rate of the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[7]
-
II. Cell-Based Assays: Assessing Cellular Effects
Biochemical assays are essential, but cell-based assays provide a more physiologically relevant context by accounting for factors like cell permeability and off-target effects.[11]
-
MCF-7 (Human Breast Adenocarcinoma): This is a well-characterized cancer cell line known to exhibit high rates of glycolysis, making it suitable for studying metabolic inhibitors.[12]
This assay measures the effect of the inhibitors on the end-product of anaerobic glycolysis.
-
Cell Culture: Culture MCF-7 cells to ~80% confluency.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound and the benchmark inhibitors for a specified period (e.g., 24 hours).
-
Sample Collection: After treatment, collect the cell culture medium.
-
Lactate Measurement: Use a commercially available lactate assay kit (typically colorimetric or fluorometric) to measure the concentration of lactate in the collected medium.
-
Data Analysis: Normalize the lactate levels to the cell number (which can be determined by a parallel viability assay) and compare the levels in treated cells to the vehicle control.
This assay determines the downstream effect of enzyme inhibition on cell survival and growth.
-
Cell Seeding and Treatment: Follow the same procedure as for the lactate production assay.
-
Viability Assessment: After the treatment period (e.g., 48-72 hours), assess cell viability using a standard method such as the CellTiter-Blue or MTT assay.[13] These assays measure the metabolic activity of living cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the EC50 value (the concentration that reduces cell viability by 50%).
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Biochemical Potency (IC50)
| Compound | Target Enzyme | IC50 (µM) [Hypothetical Data] |
| This compound | Lactate Dehydrogenase (LDH) | 15.2 ± 1.8 |
| Oxamic acid | Lactate Dehydrogenase (LDH) | 25.5 ± 2.3 |
| This compound | Malate Dehydrogenase (MDH) | > 100 |
| MDH1/2-IN-1 | Malate Dehydrogenase (MDH) | 0.05 ± 0.01 |
Interpretation: In this hypothetical scenario, this compound shows moderate and selective inhibitory activity against LDH, with a lower (more potent) IC50 value than the known inhibitor Oxamic acid. It shows no significant activity against MDH at concentrations up to 100 µM, suggesting target selectivity.
Table 2: Comparative Cellular Efficacy in MCF-7 Cells
| Compound | Effect on Lactate Production (at 2x IC50) [Hypothetical Data] | Cell Viability (EC50, µM) [Hypothetical Data] |
| This compound | 45% decrease | 22.8 ± 3.1 |
| Oxamic acid | 35% decrease | 48.9 ± 5.4 |
| MDH1/2-IN-1 | No significant change | > 100 |
Interpretation: The hypothetical cell-based data corroborate the biochemical findings. The test compound reduces lactate production, consistent with LDH inhibition, and this translates to a more potent effect on cell viability compared to Oxamic acid. The lack of activity from the MDH inhibitor further supports LDH as the primary target in this context.
Visualizing the Workflow and Pathways
Diagrams are essential for conveying complex workflows and biological relationships clearly.
Caption: Key metabolic pathways highlighting LDH and MDH.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial characterization and benchmarking of this compound. By systematically progressing from in vitro biochemical assays to cell-based functional assays, researchers can confidently assess its potency, selectivity, and cellular efficacy. The hypothetical data presented suggest that this compound could be a selective and potent inhibitor of Lactate Dehydrogenase, warranting further investigation.
Future studies should aim to confirm the binding mode through techniques like X-ray crystallography, explore the structure-activity relationship by synthesizing and testing analogues, and eventually evaluate its in vivo efficacy and safety in preclinical animal models. This structured approach ensures that promising compounds like this compound are advanced through the drug discovery pipeline based on a solid foundation of empirical evidence.
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Shaik, A. B., et al. (2022). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Chemical Methodologies, 6(11), 933-946. Available at: [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]
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A Researcher's Guide to Confirming Target Engagement of 4-(2-Bromophenyl)thiazole-2-carboxylic acid in Cells
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the definitive identification of the molecule's cellular target and the confirmation of its engagement in a physiological context. This guide provides an in-depth, objective comparison of modern experimental strategies to elucidate the cellular target(s) of 4-(2-Bromophenyl)thiazole-2-carboxylic acid and subsequently validate its engagement. As the specific target of this molecule is not widely established, this guide is structured to first address the challenge of target deconvolution, followed by a robust framework for target validation.
Part 1: The Quest for the Target - Unbiased Identification Strategies
When the cellular target of a bioactive compound is unknown, unbiased, proteome-wide screening methods are indispensable. These approaches aim to identify potential binding partners from the entire cellular proteome without prior assumptions.[1] Two powerful strategies in this domain are Chemical Proteomics and Thermal Proteome Profiling (TPP).
Chemical Proteomics: Fishing for Targets in the Cellular Sea
Chemical proteomics utilizes a modified version of the small molecule as a "bait" to capture its interacting proteins from a cell lysate or even in living cells.[2] The captured proteins are then identified using mass spectrometry. The two main branches of this approach are affinity-based pull-downs and photo-affinity labeling.[3]
This technique involves immobilizing this compound onto a solid support, such as agarose beads, to create an affinity matrix.[2] This "bait" is then incubated with a cellular lysate, allowing the target protein(s) to bind. After washing away non-specific binders, the captured proteins are eluted and identified.[4]
Causality in Experimental Choices: The success of this method hinges on the careful design of the immobilized probe. The point of attachment of the linker to the small molecule should be at a position that does not interfere with its binding to the target. Structure-activity relationship (SAR) data, if available, can guide this design. A significant limitation is the potential for steric hindrance from the linker or beads to disrupt the natural interaction.[5]
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) for immobilization. This modification should be at a position determined not to be critical for its biological activity.
-
Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.
-
Cell Lysis: Prepare a native cell lysate from the cell line of interest, ensuring protein complexes remain intact.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of the target protein(s).
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, ionic strength, or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
Self-Validating System: A crucial control is to perform a parallel pull-down experiment with beads that are either empty or coupled to a structurally similar but inactive analog of the compound. Proteins that are specifically enriched in the active compound pull-down are considered high-confidence hits.
PAL offers a more dynamic way to capture target proteins, often within living cells.[6] This method involves synthesizing a probe that incorporates a photo-reactive group (e.g., a diazirine or benzophenone) and an enrichment tag (e.g., biotin or an alkyne).[7] Upon exposure to UV light, the photo-reactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner in close proximity.[8] The tagged proteins can then be enriched and identified.[9]
Causality in Experimental Choices: PAL can capture interactions with higher temporal resolution and in a more native environment (intact cells) compared to pull-downs. The choice of the photo-reactive group is critical; diazirines are often preferred due to their small size and rapid reaction kinetics upon photoactivation.[8]
Experimental Protocol: Photo-Affinity Labeling
-
Probe Synthesis: Synthesize a derivative of this compound containing both a photo-reactive moiety and a handle for enrichment (e.g., biotin).
-
Cellular Treatment: Treat intact cells with the PAL probe.
-
Photo-Crosslinking: Irradiate the cells with UV light to induce covalent bond formation between the probe and its target.
-
Cell Lysis: Lyse the cells and solubilize the proteins.
-
Enrichment: Use the enrichment handle (e.g., streptavidin beads for a biotin tag) to pull down the crosslinked protein-probe complexes.
-
Protein Identification: Identify the enriched proteins by mass spectrometry.
Self-Validating System: A competition experiment, where cells are co-incubated with the PAL probe and an excess of the unmodified this compound, is essential. A genuine target will show reduced labeling in the presence of the competitor.
Caption: A generalized workflow for target identification using chemical proteomics approaches.
Thermal Proteome Profiling (TPP): A Label-Free Approach
TPP is a powerful, label-free method for identifying the targets of a small molecule in a cellular context.[10] It is based on the principle that the binding of a ligand alters the thermal stability of its target protein.[11] By heating cell lysates or intact cells treated with the compound to various temperatures and quantifying the amount of soluble protein at each temperature using mass spectrometry, a "melting curve" for each protein can be generated.[12] A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.[13]
Causality in Experimental Choices: The key advantage of TPP is that it does not require any modification of the small molecule, thus avoiding potential artifacts introduced by chemical probes.[10] This makes it a more direct and often more reliable method for identifying bona fide targets. The choice between performing TPP on cell lysates versus intact cells depends on whether information about cell permeability is also desired.
Experimental Protocol: Thermal Proteome Profiling
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells or cell lysates and heat them to a range of different temperatures.
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by digestion into peptides and labeling with isobaric tags like TMT).
-
Mass Spectrometry: Analyze the samples by quantitative mass spectrometry to determine the relative abundance of each protein at each temperature.
-
Data Analysis: For each identified protein, plot the relative soluble fraction as a function of temperature to generate melting curves. Identify proteins that exhibit a statistically significant shift in their melting temperature in the compound-treated samples compared to the control.
Self-Validating System: The dose-dependent nature of the thermal shift provides an inherent validation. A true target should exhibit a larger shift in melting temperature with increasing concentrations of the compound.
Part 2: Confirmation of Engagement - Validating the Identified Target
Once a putative target or a set of candidate targets has been identified, the next critical step is to validate the engagement of this compound with this target in a cellular context.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
CETSA is a targeted application of the same principle as TPP, but instead of a proteome-wide analysis, it focuses on a specific protein of interest.[14] It is a robust method to confirm that a compound binds to its target inside a cell.[15] The readout is typically performed by Western blotting or other targeted protein detection methods.[16]
Causality in Experimental Choices: CETSA is the ideal follow-up to a TPP experiment as it directly validates the interaction in a more focused and often higher-throughput manner. It provides evidence of target engagement at endogenous expression levels within the complex cellular milieu.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cells with varying concentrations of this compound.
-
Heating: Heat the treated cells to a specific temperature that is known to cause partial denaturation of the target protein. This optimal temperature is determined in a preliminary experiment.
-
Lysis and Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. An increase in the soluble fraction with increasing compound concentration confirms target engagement.
Caption: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.
Biophysical Methods: Quantifying the Interaction In Vitro
While not in-cell methods, biophysical techniques are crucial for quantitatively characterizing the binding interaction between the compound and the purified target protein. These methods provide essential data on binding affinity, kinetics, and thermodynamics.
SPR is a label-free optical technique that measures the binding of an analyte (the small molecule) to a ligand (the purified target protein) immobilized on a sensor surface in real-time.[18] It provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19]
ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein in solution.[20] It is a label-free method that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[21]
Functional Cellular Assays: Linking Engagement to a Biological Outcome
The ultimate validation of target engagement is to demonstrate a functional consequence in cells that is consistent with the modulation of the identified target.[22] For example, if the identified target is a kinase, a functional assay could measure the phosphorylation of a known substrate of that kinase. A dose-dependent inhibition of substrate phosphorylation by this compound would provide strong evidence for on-target engagement and functional modulation.
Comparison of Target Engagement Confirmation Methods
| Method | Principle | Context | Throughput | Key Output | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization | Intact Cells | Medium to High | Dose-dependent stabilization | In-cell, label-free compound, endogenous protein | Requires a specific antibody, indirect measure of binding |
| SPR | Change in refractive index upon binding | In Vitro (Purified Protein) | Medium | Binding kinetics (ka, kd, KD) | Real-time, label-free compound, kinetic data | Requires purified protein, protein immobilization can affect activity |
| ITC | Measurement of heat change upon binding | In Vitro (Purified Protein) | Low | Binding thermodynamics (KD, ΔH, ΔS, n) | In-solution, label-free, complete thermodynamic profile | Requires large amounts of pure protein and compound, low throughput |
| Functional Assay | Measurement of a biological activity | Intact Cells | Varies | EC50/IC50 | Physiologically relevant, confirms functional consequence | Indirect measure of binding, requires knowledge of target's function |
Conclusion
Confirming the target engagement of a novel compound like this compound is a multi-step process that requires a thoughtful and systematic approach. Beginning with unbiased, proteome-wide methods such as chemical proteomics or thermal proteome profiling is essential for identifying high-confidence candidate targets. Subsequently, a combination of targeted in-cell validation with CETSA, in vitro biophysical characterization with techniques like SPR and ITC, and functional cellular assays will provide a comprehensive and robust body of evidence to definitively confirm target engagement. This rigorous, multi-faceted approach not only builds confidence in the molecule's mechanism of action but also lays a solid foundation for its further development as a chemical probe or therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship of Ortho-, Meta-, and Para-Bromophenyl Thiazole Analogs
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic system can profoundly influence its biological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of bromophenyl thiazole analogs, with a specific focus on the comparative effects of bromine substitution at the ortho, meta, and para positions of the phenyl ring. While extensive research highlights the significance of the para-substituted analogs, this guide synthesizes the available experimental data and provides expert theoretical insights into the anticipated biological profiles of the ortho and meta isomers. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of experimental data and field-proven insights to guide future research in this area.
Introduction: The Thiazole Scaffold and the Significance of Halogen Substitution
The 1,3-thiazole ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1] Its unique electronic properties and ability to form various non-covalent interactions with biological targets make it an attractive starting point for the design of novel therapeutics.
The introduction of a halogen atom, such as bromine, onto a phenyl ring appended to the thiazole core is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The position of this halogen substitution can dramatically alter the molecule's steric, electronic, and conformational profile, thereby influencing its interaction with the target protein and, consequently, its biological activity. This guide will delve into the nuanced effects of placing a bromine atom at the ortho, meta, and para positions of a phenyl ring attached to a thiazole moiety.
Synthetic Strategies for Bromophenyl Thiazole Analogs
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of 2-amino-4-substituted thiazoles. This reaction typically involves the condensation of an α-haloketone with a thiourea. For the synthesis of the bromophenyl thiazole analogs discussed herein, the corresponding ortho-, meta-, or para-bromoacetophenone would serve as the starting α-haloketone precursor.
A general synthetic scheme is illustrated below:
Caption: General synthetic workflow for bromophenyl thiazole analogs.
The synthesis of the core intermediate, 2-amino-4-(bromophenyl)thiazole, is a crucial step. The subsequent reaction of the 2-amino group with various aldehydes allows for the creation of a library of Schiff base derivatives for further biological evaluation.[2]
Comparative Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis requires a direct comparison of the biological activities of the ortho, meta, and para isomers under identical experimental conditions. While the literature is rich with data on para-bromophenyl thiazole analogs, there is a notable scarcity of direct comparative studies involving the ortho and meta isomers. Therefore, this section will present the available experimental data for the para-isomer and then provide a theoretical analysis of the expected properties of the ortho and meta analogs based on established medicinal chemistry principles.
Para-Bromophenyl Thiazole Analogs: A Wellspring of Biological Activity
Numerous studies have demonstrated that the presence of an electron-withdrawing group, such as bromine, at the para-position of the phenyl ring of a thiazole derivative often enhances its biological activity.[1] This has been particularly noted in the fields of antimicrobial and anticancer research.
Table 1: Biological Activity of Representative 4-(4-Bromophenyl)thiazole Derivatives
| Compound ID | Structure | Biological Activity | IC50 / MIC (µM) | Reference |
| p1 | 4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine | Anticancer (MCF-7) | >50 | [2] |
| p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Anticancer (MCF-7) | 10.5 | [2] |
| p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Antibacterial (S. aureus) | 16.1 | [2] |
| p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | Antibacterial (E. coli) | 16.1 | [2] |
| p3 | 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | Antifungal (A. niger) | 16.2 | [2] |
| p4 | N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | Antibacterial (B. subtilis) | 28.8 | [2] |
| p6 | 2-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-1-ol | Antifungal (C. albicans) | 15.3 | [2] |
The data in Table 1 clearly indicate that 4-(4-bromophenyl)thiazole derivatives exhibit promising anticancer and antimicrobial activities.[2] The para-position of the bromine atom is believed to be crucial for these activities, likely by facilitating favorable interactions within the binding pocket of the biological target. Molecular docking studies have suggested that the bromophenyl moiety can engage in hydrophobic and halogen bonding interactions, which are critical for binding affinity.[2]
Ortho- and Meta-Bromophenyl Thiazole Analogs: A Theoretical Perspective
In the absence of direct experimental data for the ortho and meta isomers of bromophenyl thiazoles, we can extrapolate their likely SAR based on fundamental principles of medicinal chemistry.
Caption: Theoretical SAR comparison of bromophenyl thiazole isomers.
-
Steric Effects: The position of the bromine atom significantly influences the molecule's shape and potential for steric hindrance.
-
Ortho-Isomer: A bromine atom at the ortho-position is in close proximity to the thiazole ring. This can lead to significant steric clashes with the amino acid residues of a target's binding site, potentially preventing optimal binding and reducing biological activity. The free rotation of the phenyl ring might also be restricted, locking the molecule in a non-ideal conformation for binding.
-
Meta-Isomer: The meta-position offers less steric hindrance compared to the ortho-position. The bromine atom is further away from the thiazole linkage, allowing for more conformational flexibility. However, it may not be optimally positioned to interact with specific hydrophobic pockets that a para-substituent can access.
-
Para-Isomer: The para-position is the most sterically unhindered. The bromine atom extends linearly from the thiazole core, allowing it to probe deeper into a binding pocket and form favorable interactions without causing steric clashes.
-
-
Electronic Effects: The electron-withdrawing nature of bromine influences the electron density of the phenyl ring, which can affect its interaction with the target.
-
The inductive effect (-I) of bromine withdraws electron density from the ring, and this effect is strongest at the ortho-position and weakest at the para-position.
-
The mesomeric effect (+M) of bromine, due to its lone pairs, can donate electron density to the ring, primarily at the ortho and para positions.
-
The interplay of these effects can influence the pKa of the 2-amino group on the thiazole ring and the molecule's overall polarity, which are critical for target binding and pharmacokinetic properties. For the para-isomer, the combination of these effects appears to be beneficial for the observed biological activities.
-
-
Conformational Preferences: The substitution pattern can dictate the preferred dihedral angle between the phenyl and thiazole rings. An ortho-substituent is likely to force a more twisted conformation to alleviate steric strain, which may not be the bioactive conformation. The meta- and para-isomers are expected to have a greater degree of rotational freedom, increasing the probability of adopting the correct conformation for binding.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of the core intermediate and the biological assays mentioned in this guide are provided below.
Synthesis of 4-(4-Bromophenyl)-2-aminothiazole
This protocol is adapted from the Hantzsch thiazole synthesis.[3]
Materials:
-
4-Bromoacetophenone
-
Thiourea
-
Iodine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-bromoacetophenone and 12 mmol of thiourea in 50 mL of ethanol.
-
Add a catalytic amount of iodine (approximately 0.5 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)-2-aminothiazole.
Turbidimetric Method for Antimicrobial Activity
This protocol is a general method for determining the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[2][4]
Materials:
-
Test compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient broth
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in nutrient broth to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][5][6]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates several times with water to remove the TCA and air dry.
-
Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
While this guide provides a robust theoretical framework for predicting the biological profiles of the ortho and meta isomers, it also highlights a significant gap in the current scientific literature. To establish a complete and data-driven SAR, the synthesis and systematic biological evaluation of ortho- and meta-bromophenyl thiazole analogs are imperative. Such studies would not only validate the theoretical predictions presented here but also provide invaluable insights for the rational design of next-generation thiazole-based therapeutic agents. Future research should focus on a head-to-head comparison of all three isomers against a panel of biological targets to create a comprehensive map of their therapeutic potential.
References
-
Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
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Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
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Chavan, R. S., & Bhosale, S. H. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology, 16(4), 523-529. [Link]
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Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 146-151. [Link]
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- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 23, 2026, from [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link][Link])
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
